Technical Documentation Center

6-chloro-8-methyl-1H-purine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-8-methyl-1H-purine

Core Science & Biosynthesis

Foundational

6-Chloro-8-methyl-1H-purine: Structure, Synthesis, and Chemical Utility

This technical guide provides an in-depth analysis of 6-chloro-8-methyl-1H-purine , a critical heterocyclic scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable data on synthesis, react...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-chloro-8-methyl-1H-purine , a critical heterocyclic scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable data on synthesis, reactivity, and application.

Executive Summary

6-Chloro-8-methyl-1H-purine (CAS: 92001-52-0) is a functionalized purine derivative characterized by a reactive electrophilic center at C6 and a steric/electronic modulator at C8.[1] It serves as a high-value intermediate in the synthesis of O6-substituted guanine derivatives (AGT inactivators), adenosine receptor antagonists , and modified nucleosides for antiviral therapy.[1] Its dual functionality—the labile chlorine atom and the stable methyl group—allows for precise "warhead" attachment while maintaining specific steric interactions within enzyme binding pockets.

Chemical Identity & Structural Analysis

Nomenclature and Tautomerism

While the user prompt specifies 1H-purine , this molecule exists in a dynamic tautomeric equilibrium.[1] In solution (DMSO,


), the 9H-tautomer  is generally the most stable ground state, followed by the 7H-tautomer .[1] The 1H-tautomer  is rare due to the disruption of aromaticity in the imidazole ring, though it becomes relevant during specific enzymatic binding events or N-alkylation transients.[1]
  • IUPAC Name: 6-chloro-8-methyl-9H-purine[1][2][3]

  • Common Name: 6-chloro-8-methylpurine[1][2][3][4][5][6][7][8][9]

  • Molecular Formula:

    
    [2][10]
    
  • Molecular Weight: 168.58 g/mol [1]

Electronic & Steric Properties
  • C6-Chlorine (The Electrophile): The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (

    
    ) .[1] The purine ring acts as an electron-deficient sink (similar to a nitro-benzene system), making the C6-Cl bond highly susceptible to attack by amines, thiols, and alkoxides.[1]
    
  • C8-Methyl (The Modulator): The methyl group at C8 provides two effects:[1]

    • Electronic: A weak inductive donating effect (+I), which slightly deactivates the ring compared to the 8-H analog, making the C6-Cl slightly less reactive but more selective.[1]

    • Steric: It blocks metabolic oxidation at C8 (a common clearance pathway for purines) and restricts rotational freedom in receptor binding pockets.

Physicochemical Profile

PropertyValueNote
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.[1]
Melting Point >260°C (dec)High lattice energy due to H-bonding network.[1]
Boiling Point ~415°CCalculated (760 mmHg).[2]
Density 1.535 g/cm³High density typical of halogenated heterocycles.
pKa (N9-H) ~8.5 - 9.0Estimated.[1] Acidic due to electron-withdrawing Cl.[1]
LogP ~1.31Moderately lipophilic; membrane permeable.
Solubility DMSO, DMF, hot EthanolPoor solubility in water and non-polar solvents (Hexane).

Synthetic Methodologies

Strategy A: The "Traube-Like" Cyclization (Primary Route)

This is the most robust method for scale-up.[1] It involves constructing the imidazole ring onto a pre-formed pyrimidine.

  • Starting Material: 4,5-diamino-6-chloropyrimidine .

  • Reagent: Triethyl orthoacetate (or acetic anhydride/polyphosphoric acid).

  • Mechanism: The exocyclic amines condense with the orthoacetate to close the imidazole ring.

  • Advantage: Preserves the sensitive C6-Cl bond (unlike POCl3 chlorination conditions which can be harsh).[1]

Strategy B: Direct C8-Methylation (Modern)

Utilizing directed metalation on the pre-formed purine scaffold.[1]

  • Starting Material: 6-chloropurine.[1][3][6][7]

  • Reagents: TMPMgCl·LiCl (Knochel-Hauser base) followed by Iodomethane (MeI).[1]

  • Conditions: Low temperature (-78°C to -40°C) in THF.

  • Mechanism: The bulky base selectively deprotonates C8 (the most acidic proton on the ring carbon). The resulting anion is trapped by MeI.

Visualization: Synthetic Pathways

Synthesis cluster_legend Pathway Comparison Start1 4,5-diamino- 6-chloropyrimidine Reagent1 Triethyl Orthoacetate (Cyclization) Start1->Reagent1 Product 6-Chloro-8-methylpurine Start1->Product Reflux/Ac2O Start2 6-Chloropurine Reagent2 1. TMPMgCl·LiCl 2. MeI Start2->Reagent2 Start2->Product -78°C / THF Route A: Classical (Scale-up) Route A: Classical (Scale-up) Route B: Metalation (Late-stage) Route B: Metalation (Late-stage) Route A: Classical (Scale-up)->Route B: Metalation (Late-stage)

Caption: Figure 1. Convergent synthetic pathways. Route A is preferred for bulk synthesis; Route B allows late-stage functionalization.[1]

Reactivity & Functionalization

The utility of 6-chloro-8-methylpurine lies in its orthogonal reactivity.[1]

Nucleophilic Aromatic Substitution ( ) at C6

This is the primary "warhead" reaction.

  • Nucleophiles: Primary/Secondary amines, Alkoxides (

    
    ), Thiols.
    
  • Conditions:

    • Amines: Ethanol/Butanol reflux or mild heat with base (

      
      ).
      
    • Alkoxides: Benzyl alcohol + NaH (Critical for O6-benzylguanine synthesis).[1]

  • Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the N7/N9 nitrogens.

Regioselective N-Alkylation

Alkylation can occur at N9 or N7.[1]

  • N9-Alkylation: Favored under basic conditions (NaH/DMF) due to thermodynamic stability and steric clearance.[1]

  • N7-Alkylation: Can occur if N9 is sterically blocked or under specific kinetic conditions, but 8-methyl substitution increases steric hindrance at N7, pushing selectivity further toward N9 .[1]

Visualization: Reactivity Map

Reactivity Core 6-Chloro-8-methylpurine O6_Sub O6-Alkoxy-8-methylpurine (AGT Inhibitors) Core->O6_Sub ROH / NaH (SNAr) N6_Sub N6-Substituted Adenines (Antivirals) Core->N6_Sub R-NH2 / Heat (SNAr) N9_Alk N9-Alkyl-6-chloro-8-methylpurine (Nucleoside Analogs) Core->N9_Alk R-X / K2CO3 (N-Alkylation)

Caption: Figure 2. Divergent reactivity profile. The C6-Cl bond is the primary site of modification, while N9 allows for scaffold attachment.[1]

Experimental Protocol: Synthesis of O6-Benzyl-8-methylguanine Analog

A representative protocol demonstrating the


 utility of the scaffold.

Objective: Displacement of C6-Cl with a benzyloxy group (key step in AGT inhibitor synthesis).[1]

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagent Prep: Add Benzyl alcohol (10 mL, excess) and Sodium Hydride (60% dispersion, 2.2 eq). Stir at RT for 30 min until evolution of

    
     ceases (formation of Sodium Benzyloxide).
    
  • Addition: Add 6-chloro-8-methylpurine (1.0 eq) in one portion.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool to RT.

    • Neutralize carefully with Glacial Acetic Acid.

    • Pour into diethyl ether (product often precipitates) or water (to extract salts).

    • Filter the precipitate or extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water.

  • Yield: Typically 70–85%.

Safety & Handling

  • Hazards: 6-Chloro-8-methylpurine is an Irritant (Xi) .[1] It causes skin, eye, and respiratory irritation.

  • Bioactivity: As a purine analog, it may possess inherent biological activity (antimetabolite). Handle with gloves, goggles, and in a fume hood .

  • Storage: Store at 2–8°C (refrigerated) under inert gas. Moisture sensitive (slow hydrolysis of C6-Cl to C6-OH over months if exposed to humid air).[1]

References

  • Moschel, R. C., et al. (1992). "Substituted O6-benzylguanines: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Pfleiderer, W., et al. (1961).[4] "Untersuchungen in der Pyrimidin-Reihe." Chemische Berichte. (Foundational synthesis of purines from pyrimidines).

  • Knochel, P., et al. (2011). "Regioselective functionalization of purines via metalation." Chemical Reviews.
  • Dolan, M. E., et al. (1990). "Depletion of O6-alkylguanine-DNA alkyltransferase activity in mammalian tissues and human tumor xenografts in nude mice by treatment with O6-benzylguanine." Cancer Research. Link

  • ChemicalBook. (2025).[11][12][13] "6-Chloro-8-methyl-purine Properties and Safety." Link

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 6-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 92001-52-0 Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol [1]

Executive Summary

6-Chloro-8-methyl-9H-purine (CAS 92001-52-0) is a specialized heterocyclic building block critical for the development of kinase inhibitors, adenosine receptor antagonists, and antiviral nucleoside analogs.[2] Unlike the commoditized 6-chloropurine, the 8-methyl variant offers a unique structural advantage: it blocks metabolic oxidation at the C8 position (a common clearance pathway for purines) and increases lipophilicity, potentially improving cell permeability.

This guide addresses the availability challenges associated with this non-commodity reagent and provides a technical framework for its validation and synthetic application.

Global Availability & Sourcing Strategy

The Supply Landscape

CAS 92001-52-0 is not a "stock item" for most major Western catalog vendors (e.g., Sigma-Aldrich, Fisher Scientific often list it as "Inquire" or "Backorder"). The primary supply originates from specialized synthesis houses (CROs) in Asia, with distribution via global aggregators.

Supplier CategoryTypical VendorsAvailability StatusLead Time
Tier 1: Global Catalogs Sigma-Aldrich, FisherLow / Third-Party4–8 Weeks
Tier 2: Aggregators eMolecules, MolPort, PubChemHigh Visibility2–3 Weeks
Tier 3: Direct CROs Amadis, BLD Pharm, EnamineBest Availability 1–2 Weeks
Tier 4: Custom Synthesis Wuxi AppTec, PharmaronOn Demand6–10 Weeks
Sourcing Protocol

Due to the prevalence of "ghost listings" (where vendors list a compound they do not physically hold), researchers must follow a Validation-First Sourcing Workflow .

SourcingWorkflow Start Need CAS 92001-52-0 Search Aggregator Search (eMolecules/SciFinder) Start->Search StockCheck Verify Stock (Do NOT trust web status) Search->StockCheck Decision In Stock? StockCheck->Decision Order Place Order Request Batch H-NMR Decision->Order Yes Custom Initiate Custom Synthesis (Route: 8-methyl-hypoxanthine chlorination) Decision->Custom No QC In-House QC (LCMS + NMR) Order->QC Custom->QC

Figure 1: Decision tree for sourcing rare purine heterocycles, prioritizing stock verification over digital listings.

Technical Specifications & Quality Assurance

When sourcing from Tier 3 vendors, batch-to-batch variability is a risk. The following QC protocol is mandatory before introducing the material into a medicinal chemistry campaign.

Acceptance Criteria
  • Appearance: White to off-white solid.

  • Purity (HPLC):

    
     95% (254 nm).
    
  • Identity (NMR): Consistent with structure; solvent residuals < 1%.

  • Moisture: This compound is hygroscopic . High water content can hydrolyze the C6-chloride to the inactive 6-hydroxy species (8-methylhypoxanthine).

QC Protocol: LCMS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm and ESI+ MS (Expected [M+H]+ = 169.0/171.0 for Cl isotopes).

QC Protocol: ¹H-NMR (DMSO-d₆)
  • Key Diagnostic Peak: The C2-proton appears as a singlet around 8.6 - 8.8 ppm .

  • Methyl Group: Singlet around 2.6 - 2.8 ppm .

  • Impurity Watch: Watch for a broad singlet at ~12-13 ppm indicating hydrolysis (OH) or broad peaks at 3-4 ppm indicating residual moisture.

Synthetic Utility & Reactivity Profile[3]

The core value of 6-chloro-8-methyl-9H-purine lies in its reactivity as an electrophile in Nucleophilic Aromatic Substitution (


) .
The C6-Displacement Strategy

The electron-deficient purine ring activates the chlorine at position 6 for displacement by amines, thiols, and alkoxides. The 8-methyl group provides steric bulk but generally does not hinder reaction at C6.

Standard Reaction Conditions:

  • Solvent: n-Butanol (thermal) or DMF/DMSO (microwave).

  • Base: DIPEA (Hunig's base) or

    
    .
    
  • Temperature: 80–120°C.

Mechanistic Pathway

The reaction proceeds via a Meisenheimer-like transition state. The N7/N9 tautomerism of the purine ring can affect solubility, but the reaction generally occurs on the neutral species.

SNAr_Mechanism SM 6-Cl-8-Me-Purine (Electrophile) TS Meisenheimer Complex SM->TS + Nucleophile Nuc Primary Amine (R-NH2) Nuc->TS Prod 6-Amino-8-Me-Purine (Kinase Inhibitor Core) TS->Prod - Cl⁻ HCl HCl (Scavenged by Base) TS->HCl

Figure 2:


 mechanism for the functionalization of the purine core.
Handling & Safety Data
  • GHS Classification: H302 (Harmful if swallowed), H315 (Skin Irritation).[1]

  • Storage: Store at 2-8°C under Argon/Nitrogen.

  • Stability: Stable in solid form. In solution (especially aqueous base), it slowly hydrolyzes to 6-hydroxy-8-methylpurine. Prepare solutions immediately before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94844, 6-chloro-8-methyl-9H-purine. Retrieved from [Link]

  • Royal Society of Chemistry. Microwave promoted C6-alkylation of purines through SNAr-based reaction. Org.[3] Biomol. Chem. Retrieved from [Link]

Sources

Foundational

The Ascendant Role of 8-Methyl Substituted Purine Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the multifaceted biological activities of 8-methyl substituted purine derivatives. M...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the multifaceted biological activities of 8-methyl substituted purine derivatives. Moving beyond a conventional review, this document synthesizes current research to provide a comprehensive understanding of the structure-activity relationships, mechanisms of action, and therapeutic potential of this promising class of compounds. With full editorial control, this guide is structured to deliver field-proven insights and self-validating experimental protocols, grounded in authoritative scientific literature.

Introduction: The Significance of the 8-Methyl Moiety

The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous molecules and therapeutic agents.[1][2] Substitution at the 8-position of the purine ring has emerged as a key strategy for modulating the biological activity of these derivatives. The introduction of a methyl group at this position can significantly influence the molecule's physicochemical properties, including its lipophilicity, steric profile, and hydrogen-bonding capacity.[3][4] These alterations, in turn, can profoundly impact the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This guide will delve into the specific biological consequences of this seemingly simple methylation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

8-Methyl substituted purine derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[5][6][7] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Enzyme Inhibition: Targeting the Engines of Cancer Growth

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of various enzymes crucial for cancer cell survival and proliferation.

  • Kinase Inhibition: Many 8-methyl purine derivatives act as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways.[8] For instance, certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are central to cell cycle regulation.[9] By blocking CDK activity, these compounds can induce cell cycle arrest and prevent the uncontrolled proliferation of cancer cells. The PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer, is another key target.[10][11][12] Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival.[13]

  • Topoisomerase Inhibition: Some 8-substituted purine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[14] By interfering with topoisomerase function, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, 8-methyl purine derivatives can directly induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Studies have shown that these compounds can modulate the expression of key apoptotic proteins, leading to the activation of the apoptotic cascade.[1] Furthermore, their ability to interfere with cell cycle progression prevents cancer cells from dividing and multiplying.

Data Presentation: Anticancer Activity of 8-Methyl Substituted Purine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-caffeinyl-triazolylmethoxy conjugate 22cMelanoma (A-375)Not Specified[14]
8-caffeinyl-triazolylmethoxy conjugate 22fBreast (MCF-7)Not Specified[14]
8-piperazinyl caffeinyl-triazolylmethyl derivative 12jMelanoma (A-375)323 ± 2.6[15]
8-piperazinyl caffeinyl-triazolylmethyl derivative 12kBreast (MCF-7)175 ± 3.2[15]
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5)Lung (A549)16.70[14]
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5)Breast (MCF7)78.06[14]
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5)Brain (LN229)22.07[14]
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5)Brain (U87)25.07[14]
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative 5Liver (Huh7)Surpassed controls[16]
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative 6Colon (HCT116) & Breast (MCF7)Surpassed controls[16]

Antimicrobial and Other Biological Activities

The therapeutic potential of 8-methyl substituted purine derivatives extends beyond oncology. These compounds have also demonstrated promising antimicrobial and adenosine receptor antagonist activities.

Antimicrobial Effects

Several 8-substituted purine derivatives have exhibited significant activity against various microbial pathogens, including bacteria and fungi.[1] The introduction of a methyl group at the 8-position can enhance the antimicrobial potency of the purine scaffold.[17]

Adenosine Receptor Antagonism

Methylxanthines, such as caffeine and theophylline, are well-known adenosine receptor antagonists.[4] Substitution at the 8-position of the xanthine core has been shown to increase antagonism and selectivity towards A1 adenosine receptors.[4] This modulation of the adenosine system contributes to the diverse pharmacological effects of these compounds, including their stimulant and bronchodilator properties.

Structure-Activity Relationship (SAR): The Role of the 8-Methyl Group

The biological activity of purine derivatives is intricately linked to their chemical structure. The substitution at the 8-position plays a crucial role in defining the molecule's interaction with its biological target.[4][17]

The introduction of a methyl group at the 8-position can influence activity in several ways:

  • Steric Hindrance: The methyl group can introduce steric bulk, which may either enhance or hinder binding to a target protein, depending on the topography of the binding site.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its cell permeability and overall pharmacokinetic profile.

  • Hydrogen Bonding: While the methyl group itself is not a hydrogen bond donor or acceptor, its presence can influence the hydrogen-bonding potential of adjacent functional groups on the purine ring.[3]

SAR studies have shown that in some cases, the 8-methyl group is optimal for activity, while in others, larger or more polar substituents may be preferred.[16] This highlights the importance of empirical testing and rational design in the development of new 8-substituted purine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 8-methyl substituted purine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT/MTS Reagent Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is observed as a decrease in substrate phosphorylation.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the 8-methyl substituted purine derivative at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as:

    • Antibody-based detection: Use a phosphorylation-specific antibody to detect the phosphorylated substrate via ELISA or Western blotting.

    • ATP consumption assay: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Visualizations

To provide a clearer understanding of the mechanisms of action, this section includes diagrams of key signaling pathways affected by 8-methyl substituted purine derivatives.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Purine_Derivative 8-Methyl Purine Derivative Purine_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-methyl purine derivatives.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates the key steps in determining the cytotoxic effects of a compound.

Cell_Viability_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of 8-Methyl Purine Derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for determining IC50 values using an MTT/MTS assay.

Conclusion and Future Directions

8-Methyl substituted purine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and modulators of key signaling pathways warrants further investigation. Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the structure of these derivatives to enhance their selectivity for specific targets, thereby reducing off-target effects and potential toxicity.

  • In Vivo Studies: Translating the promising in vitro results into in vivo models to evaluate their efficacy and safety in a more complex biological system.

  • Combination Therapies: Exploring the synergistic effects of 8-methyl purine derivatives in combination with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of this chemical space holds great promise for the discovery and development of novel therapeutics for a variety of diseases.

References

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. 2023. [Link]

  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules. 2019. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. 2021. [Link]

  • Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. ACS Omega. 2022. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Inhibitors in Proliferation of Retinal Pigment Epithelial Cells. International Journal of Ophthalmology. 2018. [Link]

  • New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry. 2024. [Link]

  • Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents. RSC Advances. 2024. [Link]

  • Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker; 2003. [Link]

  • Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). ResearchGate. 2024. [Link]

  • IC 50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells. ResearchGate. 2021. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules. 2013. [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTRAL ANALYSIS OF SOME 8-SUBSTITUTED DERIVATIVES OF 1,3,7-TRIMETHYLXANTHINE WITH ANTIPROLIPHERATIVE ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. 2014. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society. 2023. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. 2025. [Link]

  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules. 2020. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports. 2025. [Link]

  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International Journal of Molecular Sciences. 2022. [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. 2021. [Link]

  • IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. 2020. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. 2025. [Link]

  • Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. 2021. [Link]

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. 2025. [Link]

  • SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta. International Journal of Molecular Sciences. 2021. [Link]

  • Design, synthesis, anticancer and in silico assessment of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates. RSC Advances. 2023. [Link]

  • Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Cancer Research. 2004. [Link]

  • Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. Molecules. 2021. [Link]

  • Pharmaceuticals | Special Issue : Purine and Its Derivatives. MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Equilibrium Solubility Determination of 6-chloro-8-methyl-1H-purine in DMSO and DMF

Abstract: This guide provides a comprehensive, scientifically grounded protocol for determining the equilibrium solubility of 6-chloro-8-methyl-1H-purine, a key heterocyclic scaffold in medicinal chemistry, in two common...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, scientifically grounded protocol for determining the equilibrium solubility of 6-chloro-8-methyl-1H-purine, a key heterocyclic scaffold in medicinal chemistry, in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and causalities behind the experimental design. By adhering to the described methodology, laboratories can generate reliable, reproducible, and accurate solubility data, which is foundational for successful drug discovery and development campaigns, including compound screening, formulation, and ADME studies.

Preamble: The Foundational Importance of Solubility

In the landscape of drug discovery, the intrinsic solubility of a chemical entity is a critical determinant of its ultimate therapeutic potential. Poor solubility can severely hamper bioavailability, complicate formulation efforts, and generate misleading data in high-throughput screening (HTS) assays.[1] For purine analogs like 6-chloro-8-methyl-1H-purine, which are of significant interest for their potential biological activities, a precise understanding of their behavior in relevant solvent systems is not merely procedural—it is a cornerstone of the entire research endeavor.[2]

This guide focuses on two indispensable solvents in the research laboratory: DMSO and DMF. Both are polar aprotic solvents renowned for their ability to dissolve a wide array of organic compounds.[3][4] DMSO is the universal standard for compound storage and initial solubilization for biological screening, while DMF is a versatile solvent for a variety of organic reactions.[5][6] Therefore, establishing a definitive solubility value in these solvents is a prerequisite for nearly all subsequent experimental work.

The protocol detailed herein is designed as a self-validating system for determining thermodynamic solubility . This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound, representing the true solubility limit under defined conditions.[7] It is the gold-standard approach, providing the most accurate and relevant data for physicochemical characterization.

Physicochemical Characterization of System Components

A robust experimental design begins with a thorough understanding of the materials involved. The interactions between the solute and the solvent dictate the extent of dissolution.

Solute: 6-chloro-8-methyl-1H-purine

This substituted purine serves as a versatile intermediate in medicinal chemistry.[2] Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[2]
Molecular Weight 168.58 g/mol [2]
CAS Number 92001-52-0[2]
Appearance Solid (Typical)Assumed
Structure

The purine core, with its multiple nitrogen atoms, provides sites for hydrogen bonding, while the chloro- and methyl- substituents modulate its polarity and lipophilicity.

Solvents: DMSO and DMF

The choice of solvent is paramount. DMSO and DMF are selected for their high dielectric constants and polar, aprotic nature, which are effective at solvating polar molecules.[3][4]

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Molecular Formula C₂H₆OSC₃H₇NO
Molecular Weight 78.13 g/mol 73.09 g/mol
Boiling Point 189 °C153 °C
Density ~1.10 g/mL~0.944 g/mL
Nature Polar Aprotic, HygroscopicPolar Aprotic

Causality in Solvent Selection: The high polarity of DMSO and DMF effectively disrupts the crystal lattice forces of the solid 6-chloro-8-methyl-1H-purine. Their aprotic nature prevents them from acting as hydrogen bond donors, but they are excellent hydrogen bond acceptors, allowing for favorable interactions with the N-H protons of the purine ring. The hygroscopic nature of DMSO is a critical experimental variable; absorbed water can significantly alter its solvation properties and must be controlled.[8]

The Gold Standard: Thermodynamic Solubility Determination Protocol

The following protocol is based on the well-established "shake-flask" or "excess solid" method.[9] The core principle is to create a slurry of the compound in the solvent, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) is employed for quantification due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[7][9]

Workflow for Equilibrium Solubility Determination

The logical flow of the experiment is designed to ensure that a true equilibrium state is achieved and accurately measured.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_quant Phase 4: Quantification A 1. Weigh Compound (e.g., ~5-10 mg) B 2. Add Solvent (DMSO or DMF, e.g., 1 mL) A->B C 3. Create Slurry (Vortex Mix) B->C D 4. Incubate & Agitate (24-48h at constant temp, e.g., 25°C) C->D E 5. Centrifuge (Separate excess solid) D->E F 6. Collect Supernatant (Carefully aspirate clear liquid) E->F E->F G 7. Serial Dilution (Bring into HPLC calibration range) F->G F->G I 9. Analyze via HPLC-UV G->I G->I H 8. Prepare Calibration Standards H->I H->I J 10. Calculate Concentration I->J I->J

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Materials & Reagents:

  • 6-chloro-8-methyl-1H-purine (≥98% purity)

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Anhydrous, HPLC-grade N,N-Dimethylformamide (DMF)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water with 0.1% Formic Acid (or other suitable modifier)

  • 2 mL screw-cap microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled agitator/shaker

  • Benchtop microcentrifuge

  • Calibrated micropipettes

  • HPLC system with UV detector

Protocol:

  • Preparation of Saturated Solution (Performed in Triplicate):

    • Rationale: Adding a clear excess of solid ensures that the resulting solution will be saturated.

    • Step 1.1: Accurately weigh approximately 5-10 mg of 6-chloro-8-methyl-1H-purine into a 2 mL screw-cap microcentrifuge tube.

    • Step 1.2: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (anhydrous DMSO or DMF) to the tube.

    • Step 1.3: Cap the tube securely and vortex vigorously for 2 minutes to create a uniform suspension (slurry). A visible excess of solid should remain.

  • Equilibration:

    • Rationale: Dissolution is a time-dependent process. A 24-48 hour incubation period with constant agitation is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[10] Constant temperature is critical as solubility is temperature-dependent.

    • Step 2.1: Place the tubes in a thermostatically controlled agitator set to a constant temperature (e.g., 25 °C).

    • Step 2.2: Agitate the samples for at least 24 hours. For compounds that are slow to equilibrate, a 48-hour period is recommended.

  • Sample Processing:

    • Rationale: This phase is designed to completely remove all undissolved solid material, as its presence would lead to a gross overestimation of solubility.

    • Step 3.1: Following equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.

    • Step 3.2: Carefully aspirate a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Step 3.3: Immediately perform a serial dilution of the supernatant with the appropriate solvent (DMSO or DMF) to bring the compound's concentration into the linear range of the HPLC calibration curve. A starting 100-fold and 1000-fold dilution is recommended.

  • Quantification by HPLC-UV:

    • Rationale: HPLC-UV provides a robust and accurate method for quantifying the concentration of the analyte. A multi-point calibration curve is essential for ensuring the accuracy of the measurement.

    • Step 4.1 (Calibration Curve): Prepare a stock solution of 6-chloro-8-methyl-1H-purine of a known concentration in the analysis solvent (e.g., 1 mg/mL in DMSO). From this, prepare a series of at least five calibration standards by serial dilution covering the expected concentration range of the diluted samples.

    • Step 4.2 (Analysis): Inject the calibration standards and the diluted test samples onto the HPLC system.

    • Step 4.3 (Data Acquisition): Record the peak area of the analyte at its maximum absorbance wavelength (λmax).

  • Calculation:

    • Step 5.1: Plot the peak area versus concentration for the calibration standards and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

    • Step 5.2: Use the peak areas of the diluted samples and the regression equation to calculate their concentrations.

    • Step 5.3: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility.

    • Step 5.4: Express the final solubility in both mg/mL and millimolar (mM) units.

Data Presentation and Interpretation

Results should be presented clearly and concisely. The average and standard deviation of the triplicate measurements should be reported to provide confidence in the result.

Table for Reporting Results:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25Mean ± SDMean ± SD
DMF25Mean ± SDMean ± SD

Trustworthiness & Self-Validation: The integrity of this protocol relies on several key pillars. The use of triplicate samples validates reproducibility. The extended equilibration time ensures a true equilibrium is reached. Finally, the use of a multi-point, linear (R² > 0.99) HPLC calibration curve validates the accuracy of the analytical quantification. Any deviation from these standards compromises the trustworthiness of the final data.

Conclusion

While public domain literature may lack specific solubility values for novel or specialized compounds like 6-chloro-8-methyl-1H-purine, a rigorous and well-understood experimental protocol enables any competent laboratory to generate this critical data. The methodology presented in this guide, emphasizing the principles of thermodynamic equilibrium and specific HPLC-based quantification, provides a robust framework for obtaining accurate and reliable solubility data in DMSO and DMF. This information is indispensable for making informed decisions in the early stages of drug discovery and chemical development, ultimately saving resources and accelerating the path to viable lead candidates.

References

  • MySkinRecipes. 6-Chloro-8-methyl-9H-purine. Available from: [Link]

  • PubChem. 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Chloropurine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 6-Chloropurine. NIST Chemistry WebBook. Available from: [Link]

  • NIST. 6-Chloropurine IR Spectrum. NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. Dimethylformamide. Available from: [Link]

  • Organic Chemistry. Dimethylformamide (DMF). Available from: [Link]

  • ChemSynthesis. 6-chloro-2-mesyl-9H-purine. Available from: [Link]

  • Albericio, F., et al. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Kian Resin Chemical Company. Dimethylformamide - Technical Data Sheet. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent..? Available from: [Link]

  • NCBI Bookshelf. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Muzaffar, S., et al. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available from: [Link]

  • Ziath Ltd. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Shanghai Orient Chemical Co.,Ltd. N,N-Dimethylformamide DMF. Available from: [Link]

  • Varnek, A., et al. DMSO Solubility Assessment for Fragment-Based Screening. Molecular Diversity. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

Sources

Foundational

Unlocking the Antiviral Potential of 6-Chloro-8-Methylpurine: A Technical Guide for Drug Discovery

Foreword: The Unexplored Frontier of Purine Analogs In the relentless pursuit of novel antiviral therapeutics, the family of purine analogs has consistently yielded compounds of significant clinical value.[1] Their struc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unexplored Frontier of Purine Analogs

In the relentless pursuit of novel antiviral therapeutics, the family of purine analogs has consistently yielded compounds of significant clinical value.[1] Their structural resemblance to endogenous purines allows them to deceptively interact with viral replication machinery, thereby halting the spread of infection. This guide delves into the therapeutic potential of a specific, yet under-explored molecule: 6-chloro-8-methylpurine. While direct, extensive research on this particular derivative is nascent, this document serves as a technical exploration of its promise, drawing upon the wealth of knowledge surrounding its close structural relatives, the 6-chloropurine derivatives. For researchers, scientists, and drug development professionals, this guide offers a foundational understanding and a practical framework for investigating 6-chloro-8-methylpurine as a viable antiviral candidate.

The Strategic Importance of the 6-Chloropurine Scaffold

The 6-chloropurine core is a privileged scaffold in medicinal chemistry, recognized for its role in generating compounds with diverse biological activities, including antiviral and antitumor effects.[2][3] The chlorine atom at the 6-position is a key reactive site, enabling versatile functionalization of the purine ring through nucleophilic substitution. This allows for the synthesis of a wide array of derivatives with tailored biological profiles.

The addition of a methyl group at the 8-position, as in 6-chloro-8-methylpurine, can significantly influence the molecule's steric and electronic properties. This modification may enhance binding affinity to viral enzymes or alter the compound's metabolic stability, potentially leading to improved efficacy and pharmacokinetic properties. While the direct antiviral activities of 6-chloro-8-methylpurine are not yet extensively documented, the known antiviral effects of various 6-chloropurine nucleoside analogs against viruses like SARS-CoV provide a strong rationale for its investigation.[2][4]

Postulated Mechanisms of Antiviral Action

The antiviral mechanisms of purine analogs are multifaceted, primarily centered on the disruption of viral nucleic acid synthesis.[5] Based on the behavior of related compounds, 6-chloro-8-methylpurine is hypothesized to exert its antiviral effects through one or more of the following pathways:

  • Inhibition of Viral Polymerases: As a purine analog, 6-chloro-8-methylpurine, likely after intracellular conversion to its nucleoside triphosphate form, could act as a competitive inhibitor of viral RNA or DNA polymerases. By mimicking natural purine nucleosides, it can be incorporated into the growing viral nucleic acid chain, leading to premature chain termination and the cessation of replication.[5]

  • Interference with Nucleoside Metabolism: The compound may also disrupt the intracellular pool of nucleotides necessary for viral replication by inhibiting key enzymes involved in purine biosynthesis.

  • Modulation of Host Immune Responses: Some purine analogs have been shown to modulate the host's immune response, enhancing its ability to clear viral infections.[6]

The following diagram illustrates the potential intracellular activation and mechanism of action of a hypothetical 6-chloro-8-methylpurine nucleoside analog.

Antiviral_Mechanism cluster_cell Host Cell 6CMP_ext 6-Chloro-8-methylpurine (extracellular) 6CMP_intra 6-Chloro-8-methylpurine (intracellular) 6CMP_ext->6CMP_intra Cellular Uptake 6CMP_N 6-Chloro-8-methylpurine Nucleoside 6CMP_intra->6CMP_N Ribosylation 6CMP_MP Monophosphate 6CMP_N->6CMP_MP Phosphorylation (Cellular Kinases) 6CMP_DP Diphosphate 6CMP_MP->6CMP_DP Phosphorylation 6CMP_TP Triphosphate (Active Form) 6CMP_DP->6CMP_TP Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase 6CMP_TP->Viral_Polymerase Competitive Inhibition Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition

Caption: Postulated intracellular activation pathway of 6-chloro-8-methylpurine.

A Framework for Antiviral Evaluation: Experimental Protocols

A systematic evaluation of 6-chloro-8-methylpurine's antiviral potential requires a series of well-defined in vitro assays. The following protocols are based on established methodologies for testing antiviral compounds.

Cytotoxicity Assessment

Prior to evaluating antiviral activity, it is crucial to determine the compound's cytotoxicity to establish a therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed susceptible host cells (e.g., Vero, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of 6-chloro-8-methylpurine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[7]

Antiviral Activity Assays

Protocol: Plaque Reduction Assay

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (IC50).[2][4]

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells in 6-well plates.

  • Viral Infection: Infect the cells with a known titer of the virus for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of 6-chloro-8-methylpurine.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol: Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.[8]

  • Infection and Treatment: Infect host cells with the virus in the presence of varying concentrations of 6-chloro-8-methylpurine.

  • Supernatant Collection: After a single replication cycle (e.g., 24-48 hours), collect the cell culture supernatant.

  • Virus Titer Determination: Determine the viral titer in the collected supernatants using a standard titration method (e.g., TCID50 assay).

  • Data Analysis: Calculate the concentration of the compound that reduces the virus yield by 50% or 90% (IC50 or IC90).

The following diagram outlines the general workflow for in vitro antiviral screening.

Antiviral_Screening_Workflow Start Start: Compound Synthesis (6-chloro-8-methylpurine) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral_Assay Primary Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI) SI = CC50 / IC50 Cytotoxicity->Selectivity_Index Determine_IC50 Determine IC50 Antiviral_Assay->Determine_IC50 Determine_IC50->Selectivity_Index Yield_Reduction Secondary Assay (Virus Yield Reduction) Selectivity_Index->Yield_Reduction If SI is high Mechanism_Studies Mechanism of Action Studies (e.g., Polymerase Assays) Yield_Reduction->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for in vitro antiviral screening of 6-chloro-8-methylpurine.

Data Interpretation and Future Directions

The initial evaluation of 6-chloro-8-methylpurine should focus on determining its Selectivity Index (SI), which is the ratio of its CC50 to its IC50. A high SI value indicates that the compound is significantly more toxic to the virus than to the host cells, a hallmark of a promising antiviral candidate.

Table 1: Hypothetical Data Summary for Antiviral Screening

CompoundVirus TargetCC50 (µM)IC50 (µM)Selectivity Index (SI)
6-chloro-8-methylpurineVirus X>1005.2>19.2
6-chloropurine ribosideSARS-CoV>1000100>10
Positive Control DrugVirus X>2000.5>400

Note: Data for 6-chloro-8-methylpurine is hypothetical and for illustrative purposes only. Data for 6-chloropurine riboside is adapted from literature.[2]

Should initial screenings prove promising, further research should focus on:

  • Broad-Spectrum Activity: Testing against a panel of different viruses to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize antiviral potency and reduce cytotoxicity.

  • In Vivo Efficacy and Safety: Evaluating the compound's performance in animal models of viral infection.

Conclusion: A Call for Investigation

While the therapeutic potential of 6-chloro-8-methylpurine in antiviral research remains to be fully elucidated, its structural characteristics and the proven success of related 6-chloropurine analogs provide a compelling basis for its investigation. This guide offers a comprehensive framework for researchers to embark on the systematic evaluation of this promising compound. The exploration of 6-chloro-8-methylpurine and its derivatives could pave the way for the development of a new class of potent antiviral agents, addressing the ever-present need for effective treatments against viral diseases.

References

  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

  • Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. [Link]

  • Gulea, A., et al. (2021). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]

  • De Clercq, E. (2009). The role of nucleosides and nucleotides in antiviral chemotherapy. Antiviral Chemistry and Chemotherapy, 19(5), 153-176.
  • Chen, Y., et al. (2022). Lycorine Inhibits Influenza Virus Replication by Affecting Nascent Nucleoporin Nup93 Synthesis. MDPI. [Link]

  • ResearchGate. (n.d.). Various purine derivatives Antiviral activity: Virus-infected cells.... Retrieved from [Link]

  • Krajczyk, A., et al. (2017). In vitro methods for testing antiviral drugs. PubMed Central. [Link]

  • Varghese, F. S., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. PubMed Central. [Link]

  • Chandra Shekhar, et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Publications of the IAS Fellows. [Link]

  • Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. ResearchGate. [Link]

  • Bodle, J., et al. (2013). In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus. PubMed Central. [Link]

  • Versees, W., et al. (1993). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. PubMed. [Link]

  • Fazio, A., et al. (2022). In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. MDPI. [Link]

  • Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]

  • Kumar, A., et al. (2016). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. PubMed. [Link]

  • Stringfellow, D. A., & Li, J. P. (1978). Alkylpurines as Immunopotentiating Agents. Synthesis and Antiviral Activity of Certain Alkylguanines. PubMed. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Purdue University. (n.d.). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Retrieved from [Link]

  • Geng, F., et al. (2015). Adenine: an important drug scaffold for the design of antiviral agents. PubMed. [Link]

  • El-Barbary, A. A., et al. (2021). Synthesis of 6-Aza-2-Hydroxyimino-5-Methylpyrimidine Nucleosides for Antiviral Evaluation. Current Protocols. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Chloro-8-methylpurine via Traube Cyclization

Abstract & Strategic Significance The purine scaffold is a privileged structure in medicinal chemistry, serving as the core for ubiquitous kinase inhibitors, adenosine receptor antagonists, and antiviral agents. 6-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The purine scaffold is a privileged structure in medicinal chemistry, serving as the core for ubiquitous kinase inhibitors, adenosine receptor antagonists, and antiviral agents. 6-Chloro-8-methylpurine represents a critical intermediate; the C6-chloro group allows for nucleophilic aromatic substitution (


) to introduce diverse amines or alkoxides, while the C8-methyl group provides steric differentiation and metabolic stability compared to the C8-H analogs.

This application note details a robust, scalable protocol for synthesizing 6-chloro-8-methylpurine from 4,5-diamino-6-chloropyrimidine . Unlike traditional methods that may risk hydrolysis of the labile C6-chlorine atom, this protocol utilizes a Triethyl Orthoacetate (TEOA) mediated cyclization under anhydrous conditions. This approach minimizes side reactions (e.g., formation of 6-hydroxy-8-methylpurine) and ensures high purity suitable for downstream pharmaceutical applications.

Chemical Strategy & Retrosynthesis

The transformation relies on the Traube Purine Synthesis , specifically the modification involving orthoesters.

Mechanistic Pathway

The reaction proceeds through two key stages in a "one-pot" cascade:

  • Condensation: The more nucleophilic 5-amino group of the pyrimidine attacks the central carbon of triethyl orthoacetate, eliminating ethanol to form an imidate or acetamidine intermediate.

  • Cyclization: The 4-amino group attacks the intermediate's electrophilic carbon, followed by the elimination of ethanol/amine to close the imidazole ring.

Critical Consideration: The 6-chloro substituent is susceptible to acid-catalyzed hydrolysis. Therefore, avoiding aqueous strong acids (like HCl reflux) is paramount. The use of TEOA with a mild co-solvent/catalyst (Acetic Anhydride) drives the reaction by chemically sequestering the ethanol byproduct without generating free water.

Reaction Scheme Visualization

ReactionScheme SM 4,5-Diamino- 6-chloropyrimidine Inter Imidate Intermediate SM->Inter Condensation (-2 EtOH) Reagent Triethyl Orthoacetate (TEOA) + Ac2O Reagent->Inter Product 6-Chloro-8-methylpurine Inter->Product Cyclization (- EtOH)

Figure 1: Mechanistic flow of the modified Traube synthesis using orthoester condensation.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.FunctionPurity Requirements
4,5-Diamino-6-chloropyrimidine 1.0Substrate>97%, Dry (Hygroscopic)
Triethyl Orthoacetate (TEOA) 5.0 - 10.0Reagent/Solvent98%, Anhydrous
Acetic Anhydride (

)
1.5 - 2.0Catalyst/Dehydrant>99%
2-Methoxyethanol (Optional)SolventHigh Boiling PointAnhydrous (if TEOA volume is reduced)
Step-by-Step Procedure
Step 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Fit the top of the condenser with a drying tube (calcium chloride or Drierite) or a nitrogen inlet to maintain an anhydrous atmosphere.

  • Charge the flask with 4,5-diamino-6-chloropyrimidine (10.0 mmol, 1.44 g).

  • Add Triethyl Orthoacetate (15 mL). The solid may not dissolve immediately; this is a heterogeneous mixture initially.

  • Add Acetic Anhydride (1.5 mL). Note:

    
     helps scavenge any residual moisture and drives the equilibrium by reacting with the liberated ethanol.
    
Step 2: Thermal Cyclization
  • Place the reaction vessel in a pre-heated oil bath at 110°C .

  • Stir vigorously. The solid starting material should dissolve within 30–60 minutes as the intermediate forms.

  • Maintain reflux for 4 to 6 hours .

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (lower

      
      , polar amine) should disappear, replaced by a higher 
      
      
      
      UV-active spot (Product).
Step 3: Workup & Isolation
  • Remove the flask from heat and allow it to cool to room temperature.

  • Concentration: Evaporate the excess TEOA and volatiles under reduced pressure (Rotary evaporator, water bath < 50°C) to obtain a semi-solid residue.

  • Trituration: Add Diethyl Ether or MTBE (20 mL) to the residue. Sonicate or stir briskly to precipitate the product. The non-polar impurities remain in the ether layer.

  • Filtration: Filter the solid precipitate. Wash the filter cake with cold ether (2 x 10 mL).

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Step 4: Purification (If necessary)
  • The crude purity is typically >90%.

  • For analytical grade (>98%), recrystallize from a minimal amount of boiling Acetonitrile or Ethanol .

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

ParameterExpected ResultInterpretation
Appearance Off-white to pale yellow powderDark brown indicates oxidation/overheating.

NMR (DMSO-

)

2.65 (s, 3H,

)
Confirms incorporation of the methyl group.

NMR (DMSO-

)

8.60 (s, 1H,

)
Confirms purine core integrity.

NMR (DMSO-

)
Absence of broad singlets (5.0-7.0 ppm)Confirms consumption of primary amines (

).
LC-MS (ESI+) [M+H]+ = 169.0 / 171.0Characteristic 3:1 Chlorine isotope pattern is mandatory .
Troubleshooting Guide
  • Problem: Product contains 6-hydroxy-8-methylpurine (Mass 150).

    • Cause: Moisture entered the reaction, hydrolyzing the C-Cl bond.

    • Solution: Ensure glassware is oven-dried; increase Acetic Anhydride loading slightly.

  • Problem: Incomplete conversion.

    • Cause: Old TEOA (hydrolyzed to ethyl acetate).

    • Solution: Distill TEOA before use or increase reaction time to 12h.

Process Workflow Diagram

Workflow Setup Setup: 4,5-Diamino-6-Cl-pyrimidine + TEOA + Ac2O Reaction Reaction: Reflux @ 110°C (4-6 Hours) Setup->Reaction Check QC Check: TLC/LCMS (Target M+ 169) Reaction->Check Check->Reaction Incomplete Workup Workup: Evaporate Volatiles Triturate with Ether Check->Workup Complete Final Final Product: 6-Chloro-8-methylpurine Workup->Final

Figure 2: Operational workflow for the synthesis and isolation of 6-chloro-8-methylpurine.

References

  • Traube Synthesis Overview

    • Title: The Chemistry of Heterocyclic Compounds, The Pyrimidines.[1]

    • Source: Brown, D. J. (Wiley Interscience).
    • Context: Foundational text on pyrimidine-to-purine cycliz
  • Orthoester Cyclization Protocol (Analogous)

    • Title: Regioselective Functionalization of Purine Derivatives at Positions 8 and 6 Using Hindered TMP-Amide Bases.
    • Source: Hocek, M. et al., Synthesis (2004).
    • Context: Describes 6-chloro-8-methylpurine derivatives and characterization d
  • Synthesis of 8-Methylpurines (General Method)

    • Title: Purines.[2][3][4][5][6][7][8][9] LXVIII. The Synthesis of 8-Methylpurines.

    • Source: Robins, R. K. et al., Journal of the American Chemical Society (1957).
    • Context: Establishes the utility of acetic anhydride/orthoesters in 8-methyl purine form

Sources

Application

Application Note: Precision Synthesis of 6-Chloro-8-methylpurine via POCl₃-Mediated Cyclodehydration

Executive Summary This application note details the optimized protocol for the cyclization of 5-acetamido-4-amino-6-chloropyrimidine to 6-chloro-8-methylpurine using phosphorus oxychloride (POCl₃). This transformation is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the cyclization of 5-acetamido-4-amino-6-chloropyrimidine to 6-chloro-8-methylpurine using phosphorus oxychloride (POCl₃). This transformation is a critical step in the synthesis of purine-based scaffolds, widely used in the development of kinase inhibitors and nucleoside analogs. Unlike standard Traube synthesis which often starts from 4,5-diaminopyrimidines and carboxylic acids, this protocol utilizes a pre-acetylated precursor, leveraging POCl₃ solely as a potent dehydrating agent to effect the imidazole ring closure while preserving the C6-chlorine functionality essential for downstream SNAr diversifications.

Introduction & Mechanistic Rationale

The synthesis of 6-chloropurines is a cornerstone of heterocyclic drug discovery. The C6-chloro substituent is a versatile handle, readily displaced by amines, alkoxides, or thiols to generate adenine or hypoxanthine derivatives.

In this specific transformation, the starting material, 5-acetamido-4-amino-6-chloropyrimidine , possesses all the necessary atoms for the purine skeleton. The role of POCl₃ is to activate the amide carbonyl oxygen at the C5 position. This activation converts the relatively inert amide into a highly electrophilic imidoyl-phosphorodichloridate intermediate. The adjacent N4-amino group then performs an intramolecular nucleophilic attack, closing the imidazole ring. Subsequent elimination of phosphorodichloridic acid drives the aromatization to the stable purine system.

Mechanistic Pathway

The reaction proceeds through an activation-elimination sequence. The preservation of the C6-chloro group is thermodynamically favored under anhydrous POCl₃ conditions, preventing hydrolysis to the hypoxanthine derivative (which would occur in aqueous acid).

PurineSynthesis SM 5-acetamido-4-amino- 6-chloropyrimidine Activation Amide Activation (O-Phosphorylation) SM->Activation + POCl3 Intermediate Imidoyl Phosphate Species Activation->Intermediate - HCl Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Ring Closure Elimination Elimination of HO-POCl2 Cyclization->Elimination - H+ Product 6-chloro-8-methylpurine Elimination->Product Aromatization

Figure 1: Mechanistic pathway for the POCl₃-mediated cyclodehydration of acetamidopyrimidines.

Safety & Handling: The POCl₃ Mandate

WARNING: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[1] This protocol must be performed in a properly functioning chemical fume hood.

  • Moisture Exclusion: All glassware must be oven-dried. POCl₃ hydrolyzes to produce HCl gas and phosphoric acid; even atmospheric moisture can degrade the reagent and pressurize the vessel.

  • Quenching Hazard: The most critical safety step is the quench. Never add water directly to hot POCl₃. Excess POCl₃ must be removed first, or the mixture must be added dropwise to a large excess of ice with vigorous stirring.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face shield is recommended during the quench.

Materials & Equipment

ComponentSpecificationNotes
Starting Material 5-acetamido-4-amino-6-chloropyrimidinePurity >95% by HPLC. Dry thoroughly before use.
Reagent Phosphorus Oxychloride (POCl₃)Reagent grade (99%). If liquid is dark/yellow, distill before use.
Solvent (Optional) Anhydrous Toluene or AcetonitrileCan be used as a co-solvent to reduce POCl₃ volume, though neat is standard.
Base (Optional) N,N-DimethylanilineCan accelerate reaction but complicates workup; usually not required for this specific substrate.
Quench Crushed Ice / NH₄OHFor neutralizing the acidic byproducts.
Equipment Round-bottom flask, Reflux condenserFitted with a CaCl₂ drying tube or N₂ line.

Experimental Protocol

Reaction Setup[1][2][3][4][5][6][7][8][9][10]
  • Preparation: In a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, charge 10.0 g (53.6 mmol) of 5-acetamido-4-amino-6-chloropyrimidine.

  • Reagent Addition: Carefully add 80 mL of POCl₃. The solid may not dissolve immediately.

    • Note: POCl₃ acts as both reagent and solvent.[1] A ratio of 8-10 mL per gram of starting material ensures efficient stirring and heat transfer.

  • Reflux: Attach a reflux condenser topped with a drying tube (calcium chloride) or connected to a nitrogen manifold.

  • Heating: Heat the mixture to reflux (bath temperature ~110-115°C; internal temp ~106°C).

    • Observation: The suspension should dissolve into a clear (often yellow/orange) solution as the reaction progresses and the temperature rises.

  • Monitoring: Maintain reflux for 2 to 4 hours . Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material peak should disappear, replaced by the less polar product peak.

Work-up & Isolation
  • Concentration: Allow the reaction mixture to cool to ~50°C. Connect the flask to a rotary evaporator with a rigorous trap setup (NaOH trap recommended for acidic fumes). Remove the excess POCl₃ under reduced pressure.[1]

    • Critical: Do not heat the bath above 60°C to avoid decomposition. You will obtain a thick, syrupy residue (often dark oil).

  • Quenching (Exothermic):

    • Prepare a beaker containing 200 g of crushed ice .

    • Slowly pour the syrupy residue onto the crushed ice with vigorous stirring. Alternatively, dissolve the residue in a minimum amount of cold acetonitrile and add that solution dropwise to the ice.

    • Caution: This step releases HCl fumes and heat. Maintain temperature <20°C by adding more ice if necessary.

  • Neutralization: The resulting aqueous solution will be strongly acidic (pH < 1). Slowly add concentrated aqueous ammonia (NH₄OH) or saturated NaHCO₃ solution dropwise until the pH reaches 7-8 .

    • Observation: The product, 6-chloro-8-methylpurine, typically precipitates as a solid upon neutralization.

  • Extraction (if precipitation is incomplete): If the product does not precipitate fully, extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude solid can be recrystallized from water or ethanol/water mixture. Alternatively, purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

Process Optimization & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Cl groupQuench temperature was too high or neutralization was too slow, allowing acid hydrolysis of the C6-Cl to C6-OH (hypoxanthine). Keep quench cold (<10°C).
Incomplete Reaction Moisture in reagentsPOCl₃ degrades rapidly with moisture. Use fresh/distilled POCl₃ and dry glassware.
Dark/Tar Product Overheating during concentrationDo not exceed 60°C when removing POCl₃. High heat on the concentrated phosphoric acid residue causes decomposition.
Product stuck in aqueous Amphoteric naturePurines can be soluble in both strong acid and strong base. Ensure pH is strictly controlled to 7.0-8.0 for maximum precipitation.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆): δ 2.65 (s, 3H, C8-CH₃), 8.60 (s, 1H, C2-H), 13.5 (br s, 1H, NH).

  • MS (ESI): m/z 169/171 [M+H]⁺ (characteristic 3:1 chlorine isotope pattern).

References

  • Robins, R. K.; Christensen, B. E. "Purines. I. The chlorination of certain purinones with phosphorus oxychloride in the presence of aliphatic tertiary amines." Journal of the American Chemical Society, 1952 , 74(14), 3624–3627. Link

  • Lister, J. H. "The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part II: Purines." Wiley-Interscience, 1971. (Foundational text on Traube synthesis variants).
  • Seela, F.; Ramzaeva, N. "Synthesis of 6-chloro-8-methylpurine via cyclization of 4-amino-5-acetamido-6-chloropyrimidine." Helvetica Chimica Acta, 1996, 79, 1462.
  • BenchChem Application Note. "Chlorination of Pyrimidine-2,4-diol (Uracil)." Link (General safety protocols for POCl₃ mediated chlorination/cyclization).

Sources

Method

Application Notes and Protocols for the Mitsunobu Reaction in the Synthesis of 6-Chloro-8-Methylpurine Nucleosides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Mitsunobu Reaction for Novel Nucleoside Analogs The synthesis of modified nucleosides is a cornerstone of medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Mitsunobu Reaction for Novel Nucleoside Analogs

The synthesis of modified nucleosides is a cornerstone of medicinal chemistry and drug development, with numerous analogs demonstrating potent antiviral and anticancer activities.[1][2] The 6-chloro-8-methylpurine scaffold is a valuable starting point for the creation of diverse nucleoside libraries, as the chlorine atom at the 6-position is amenable to further functionalization. The Mitsunobu reaction offers a powerful and versatile method for the C-N bond formation between the purine core and a sugar moiety or other alcoholic side chains.[2][3] This one-pot reaction proceeds with a predictable inversion of stereochemistry at the alcohol carbon, making it particularly useful for the synthesis of chiral nucleoside analogs.[4][5][6]

These application notes provide a comprehensive guide to the practical application of the Mitsunobu reaction for the synthesis of 6-chloro-8-methylpurine nucleosides. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to enable researchers to confidently and successfully employ this important transformation.

The Mitsunobu Reaction: Mechanism and Key Considerations

The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, in this case, the 6-chloro-8-methylpurine, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The reaction proceeds through a series of intermediates, culminating in the formation of the desired N-alkylated purine with inversion of configuration at the alcohol's stereocenter.[5][8]

The key steps of the mechanism are as follows:

  • Betaine Formation: Triphenylphosphine, a good nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD) to form a zwitterionic adduct, often referred to as a betaine.[4][8]

  • Protonation of the Betaine: The acidic N-H proton of the 6-chloro-8-methylpurine protonates the betaine. The acidity of the nucleophile is crucial for the reaction to proceed efficiently.[5][7][9]

  • Formation of the Oxyphosphonium Salt: The alcohol attacks the positively charged phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This step activates the alcohol's hydroxyl group, converting it into a good leaving group.[5][9]

  • Sₙ2 Attack and Inversion of Stereochemistry: The deprotonated purine, now acting as the nucleophile, attacks the carbon atom bearing the activated hydroxyl group in a classic Sₙ2 fashion. This results in the displacement of triphenylphosphine oxide (TPPO) and the formation of the desired C-N bond with complete inversion of stereochemistry.[3][4]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OEt]C(O)OEt (Betaine) PPh3->Betaine + DEAD DEAD DEAD ProtonatedBetaine [Ph₃P⁺-N(H)-N=C(O)OEt]C(O)OEt Betaine->ProtonatedBetaine + Purine-H PurineH 6-Cl-8-Me-Purine-H PurineAnion 6-Cl-8-Me-Purine⁻ Oxyphosphonium [Ph₃P⁺-O-R] X⁻ (Oxyphosphonium Salt) ProtonatedBetaine->Oxyphosphonium + R-OH ReducedDEAD EtO₂C-NH-NH-CO₂Et ProtonatedBetaine->ReducedDEAD Alcohol R-OH Product 6-Cl-8-Me-Purine-R (Product) Oxyphosphonium->Product + Purine⁻ (Sₙ2) TPPO Ph₃P=O (TPPO) Oxyphosphonium->TPPO

Caption: Generalized mechanism of the Mitsunobu reaction.

Materials and Reagents

Reagent Grade Supplier Notes
6-Chloro-8-methylpurine≥98%Commercially availableEnsure dryness before use.
Desired Alcohol (e.g., a protected ribose derivative)AnhydrousCommercially availableMust be anhydrous for optimal results.
Triphenylphosphine (PPh₃)≥99%Commercially availableStore under an inert atmosphere.
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)≥95%Commercially availableCaution: Potentially explosive, handle with care. Store at low temperatures.
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≤50 ppm H₂OCommercially availableUse freshly distilled or from a solvent purification system.
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor workup and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-houseFor workup.
Brine (saturated aqueous NaCl solution)Prepared in-houseFor workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Commercially availableFor drying organic layers.
Silica gel230-400 meshCommercially availableFor column chromatography.

Detailed Experimental Protocol

This protocol provides a general procedure for the Mitsunobu reaction of 6-chloro-8-methylpurine with a generic alcohol. The stoichiometry and reaction times may require optimization depending on the specific alcohol used.

Reaction Setup:

  • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon).

Step-by-Step Procedure:

  • Dissolution of Reactants: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-chloro-8-methylpurine (1.0 equivalent) and the desired alcohol (1.0-1.2 equivalents) in anhydrous THF (approximately 0.1 M concentration with respect to the purine).

  • Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1.5 equivalents). Stir at room temperature until all solids are dissolved.

  • Cooling the Reaction Mixture: Cool the flask to 0 °C using an ice-water bath.

  • Slow Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over a period of 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 6-chloro-8-methylpurine nucleoside. The triphenylphosphine oxide byproduct can sometimes be partially removed by precipitation from a nonpolar solvent prior to chromatography.

Mitsunobu_Workflow Start Start Dissolve Dissolve 6-Cl-8-Me-Purine & R-OH in Anhydrous THF Start->Dissolve Add_PPh3 Add PPh₃ Dissolve->Add_PPh3 Cool Cool to 0 °C Add_PPh3->Cool Add_DIAD Slowly Add DIAD/DEAD Cool->Add_DIAD React Stir at RT (4-24h) Monitor by TLC/LC-MS Add_DIAD->React Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) React->Workup Purify Silica Gel Chromatography Workup->Purify Product Pure Nucleoside Product Purify->Product

Caption: Experimental workflow for the Mitsunobu reaction.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete dryness of reagents or solvent. - Low acidity of the purine nucleophile. - Steric hindrance around the alcohol.- Ensure all reagents and solvents are rigorously dried. - Consider using a stronger, non-nucleophilic base to pre-deprotonate the purine (use with caution to avoid side reactions). - Increase reaction temperature or time. For highly hindered alcohols, alternative coupling methods may be necessary.
Formation of Side Products - Reaction of the alcohol with the azodicarboxylate. - N7-alkylation of the purine.- Ensure slow, controlled addition of the azodicarboxylate at low temperature. - The regioselectivity of purine alkylation can be solvent and temperature-dependent. Consider screening different solvents (e.g., dioxane, dichloromethane). N7-alkylation is a known issue with some purines.[10]
Difficult Purification - Co-elution of the product with triphenylphosphine oxide (TPPO).- Before column chromatography, attempt to precipitate TPPO by dissolving the crude mixture in a minimal amount of dichloromethane and adding a large excess of a nonpolar solvent like hexanes or diethyl ether. - Consider using a phosphine reagent designed for easier removal of the corresponding oxide.[11]
Incomplete Reaction - Insufficient equivalents of Mitsunobu reagents. - Deactivated reagents.- Increase the equivalents of PPh₃ and DIAD/DEAD to 1.5-2.0. - Use fresh, high-purity reagents. Check the quality of the azodicarboxylate, as it can decompose over time.

Expected Results and Data Summary

The yield of the Mitsunobu reaction for the synthesis of 6-chloropurine nucleosides can vary depending on the structure of the alcohol. Generally, primary alcohols give higher yields than secondary alcohols due to reduced steric hindrance.

Alcohol Type Typical Reagent Equivalents (Alcohol:PPh₃:DIAD) Typical Reaction Time Expected Yield Range
Primary Alcohol1.0 : 1.5 : 1.54 - 12 hours60 - 85%
Secondary Alcohol (less hindered)1.2 : 1.5 : 1.512 - 24 hours40 - 70%
Secondary Alcohol (hindered)1.2 : 2.0 : 2.024 - 48 hours20 - 50%

Note: These are generalized ranges and actual yields will be substrate-dependent. It is crucial to perform small-scale optimization experiments.

Conclusion

The Mitsunobu reaction is a highly effective method for the synthesis of 6-chloro-8-methylpurine nucleosides, offering a reliable route to novel compounds with significant potential in drug discovery. Careful attention to reaction conditions, particularly the exclusion of moisture and the controlled addition of reagents, is paramount for achieving high yields and simplifying purification. By understanding the reaction mechanism and potential pitfalls, researchers can successfully leverage this powerful transformation in their synthetic endeavors.

References

  • Cho, J. H., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitsunobu reactions of nucleoside analogs using triisopropyl phosphite–DIAD. Request PDF. Retrieved from [Link]

  • Common Conditions. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • byinquisition. (2023, June 8). The Mitsunobu Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. Request PDF. Retrieved from [Link]

  • Wikipedia. (2023). Diethyl azodicarboxylate. Retrieved from [Link]

  • Wang, G., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(18), 6706–6713. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Who we serve. (n.d.). Removable Phosphine Reagents for the Mitsunobu Reaction. Retrieved from [Link]

  • Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Di-tert-butyl Azodicarboxylate (DtBAD). Retrieved from [Link]

  • Organic Letters. (2015, September 10). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). The Development of a Chromatography-Free Mitsunobu Reaction: Synthesis and Applications of an Anthracene-Tagged Phosphine Reagent. ACS Publications. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 6-Amino-8-Methylpurine

Abstract: This document provides a comprehensive guide for the synthesis of 6-amino-8-methylpurine from its 6-chloro-8-methylpurine precursor. The protocol is centered around a nucleophilic aromatic substitution (SNAr) r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-amino-8-methylpurine from its 6-chloro-8-methylpurine precursor. The protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide details the underlying mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. It is intended for researchers in medicinal chemistry, chemical biology, and drug development who require a reliable method for accessing this important purine scaffold.

Introduction and Scientific Background

6-amino-8-methylpurine is a substituted purine derivative of significant interest in biomedical research. Purine analogs are fundamental components in the development of therapeutic agents, acting as antagonists or agonists for receptors or as inhibitors of key enzymes. The synthetic route from a 6-chloro intermediate is a common and efficient strategy, relying on the principles of nucleophilic aromatic substitution (SNAr).

The core of this transformation is the displacement of a halide at an electron-deficient aromatic ring by a nucleophile. In the case of the purine ring system, the electron-withdrawing nature of the embedded nitrogen atoms makes the C6 position susceptible to nucleophilic attack, facilitating the substitution of the chloro group by an amine. Efficient protocols for this amination are crucial for the synthesis of diverse compound libraries.[1][2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 6-chloro-8-methylpurine to 6-amino-8-methylpurine proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: Ammonia (NH₃), acting as the nucleophile, attacks the electrophilic carbon atom at the C6 position of the purine ring. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the purine ring is temporarily disrupted.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. A second molecule of ammonia then acts as a base to deprotonate the newly added amino group, yielding the final 6-amino-8-methylpurine product and an ammonium salt.[3][4][5]

To ensure the reaction proceeds to completion, an excess of ammonia is used to act as both the nucleophile and the base.[4]

Workflow start Start: Weigh 6-Chloro-8-methylpurine add_nh4oh Add excess conc. NH₄OH in a pressure vessel start->add_nh4oh seal_vessel Securely Seal Vessel add_nh4oh->seal_vessel heat_stir Heat to 120-130 °C with vigorous stirring (12-16 hours) seal_vessel->heat_stir cool_down Cool to RT, then place in ice bath heat_stir->cool_down vent Carefully Vent & Open in Fume Hood cool_down->vent concentrate Concentrate via Rotary Evaporation vent->concentrate slurry_filter Slurry with cold H₂O & Vacuum Filter concentrate->slurry_filter wash_dry Wash with H₂O & EtOH Dry under vacuum slurry_filter->wash_dry characterize Characterize Product (NMR, MS, MP) wash_dry->characterize end Pure 6-Amino-8-methylpurine characterize->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methyl-Triazolopyridazines

A Researcher's Guide to Preventing Hydrolysis of the 6-Chloro Group During Intramolecular Cyclization Welcome to the technical support center for advanced organic synthesis. This guide, curated by Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Hydrolysis of the 6-Chloro Group During Intramolecular Cyclization

Welcome to the technical support center for advanced organic synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the intramolecular cyclization to form 8-methyl-[1][2][3]triazolo[4,3-b]pyridazines. Specifically, we will address the prevalent issue of unwanted hydrolysis of the 6-chloro substituent, a critical moiety for subsequent derivatization.

Frequently Asked Questions (FAQs)

Q1: I am attempting an 8-methyl cyclization to form a triazolopyridazine ring, but my main product is the 6-hydroxy analog. What is causing this?

A1: The conversion of your 6-chloro group to a 6-hydroxy group is a classic case of hydrolysis, which competes with your desired intramolecular cyclization. This side reaction is a type of nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile, displacing the chloride.[3][4] The pyridazine ring is electron-deficient, which makes the 6-position susceptible to nucleophilic attack. This issue is often exacerbated by the reaction conditions, particularly the presence of moisture, elevated temperatures, and the choice of base or solvent.

Q2: How does the pH of the reaction medium affect the hydrolysis of the 6-chloro group?

A2: The pH of your reaction medium plays a crucial role in the rate of hydrolysis.[5]

  • Basic (Alkaline) Conditions: In the presence of a base, hydroxide ions (OH-), which are much stronger nucleophiles than water, can be present. These ions will readily attack the electron-deficient carbon bearing the chloro group, leading to rapid hydrolysis.[5] Many cyclization reactions require a base to deprotonate a precursor, so selecting the right base is critical.

  • Acidic Conditions: Acid catalysis can also promote hydrolysis, albeit typically at a slower rate than strong bases.[5][6] The acid can protonate the nitrogen atoms in the pyridazine ring, further increasing its electron deficiency and making it more susceptible to nucleophilic attack by water.[7]

Q3: Can the choice of solvent influence the extent of hydrolysis?

A3: Absolutely. The solvent system is a key parameter in controlling the hydrolysis side reaction. Protic solvents, such as water, alcohols (methanol, ethanol), or even solvents containing trace amounts of water, can act as a source of nucleophiles (water or alkoxides) leading to hydrolysis or alkoxylation.[2][8] Using anhydrous aprotic solvents is a primary strategy to minimize this unwanted reaction. Furthermore, the solubility of your substrate can be a factor; in some cases, low solubility in an aqueous medium can paradoxically protect a compound from hydrolysis.[9]

Troubleshooting Guide: Minimizing Hydrolysis and Maximizing Cyclization Yield

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired 8-methyl cyclization over the hydrolysis of the 6-chloro group.

Understanding the Competing Reaction Pathways

The core of the problem lies in the competition between the desired intramolecular cyclization and the intermolecular nucleophilic aromatic substitution by water or hydroxide.

G cluster_0 Desired Pathway: Intramolecular Cyclization cluster_1 Side Reaction: Hydrolysis Product 8-Methyl-6-chloro- [1,2,4]triazolo[4,3-b]pyridazine Start Start Start->Product  Anhydrous Conditions  Non-nucleophilic Base  Aprotic Solvent  Optimized Temperature Side_Product 8-Methyl-6-hydroxy- [1,2,4]triazolo[4,3-b]pyridazine Start->Side_Product  Presence of Water  Strong Nucleophilic Base  Protic Solvent  High Temperature

Caption: Competing reaction pathways for the synthesis of 8-methyl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Experimental Protocols for Optimization

Here, we present a series of actionable steps and protocols to mitigate the hydrolysis of the 6-chloro group.

1. Rigorous Control of Anhydrous Conditions

The most critical factor in preventing hydrolysis is the exclusion of water from the reaction mixture.[10]

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum immediately before use.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethers, calcium hydride for hydrocarbons).

  • Reagents: Use anhydrous grade reagents whenever possible. If the reagent is a hydrate, it should be dried under a high vacuum. Solid reagents should be dried in a vacuum oven.

  • Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the introduction of atmospheric moisture.[5][11] This is typically achieved using a Schlenk line or a glovebox.

2. Strategic Selection of Solvent and Base

The choice of solvent and base can significantly influence the reaction outcome.

ParameterRecommendedTo AvoidRationale
Solvent Anhydrous aprotic solvents: Toluene, Dioxane, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Water, Methanol, Ethanol, Protic solvents in generalAprotic solvents do not participate in the reaction as nucleophiles. Protic solvents can act as nucleophiles, leading to hydrolysis or alkoxylation.[12]
Base Non-nucleophilic, sterically hindered bases: Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU), Potassium carbonate (K2CO3)Strong nucleophilic bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe)Non-nucleophilic bases can facilitate the desired deprotonation for cyclization without acting as competing nucleophiles. Strong, small nucleophilic bases will readily attack the 6-position.

3. Optimization of Reaction Temperature and Time

Higher temperatures can accelerate both the desired cyclization and the undesired hydrolysis.

Troubleshooting Workflow for Temperature and Time:

G start Initial Reaction at Room Temperature check_conversion Monitor Reaction by TLC/LC-MS (e.g., every 2 hours) start->check_conversion is_complete Is Cyclization Complete? check_conversion->is_complete is_hydrolysis Is Hydrolysis Observed? is_complete->is_hydrolysis No stop_reaction Work-up Reaction is_complete->stop_reaction Yes increase_temp Gradually Increase Temperature (e.g., to 40°C, then 60°C) is_hydrolysis->increase_temp No troubleshoot Re-evaluate Solvent/Base Consider a Catalyst is_hydrolysis->troubleshoot Yes increase_temp->check_conversion

Caption: A workflow for optimizing reaction temperature and time to favor cyclization.

Protocol for Temperature Screening:

  • Set up the reaction under strictly anhydrous conditions using an appropriate aprotic solvent and a non-nucleophilic base.

  • Begin the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals.

  • If the reaction is sluggish and no hydrolysis is observed, gradually increase the temperature in increments of 10-20°C.

  • Continue to monitor the reaction for the formation of the desired product and the hydrolysis byproduct.

  • The optimal temperature will be the point at which a reasonable reaction rate is achieved with minimal formation of the hydrolyzed product.

4. The Use of Protecting Groups

In complex molecules, other functional groups may be sensitive to the reaction conditions required for cyclization. In such cases, the use of protecting groups may be necessary.[13][14][15] For instance, if a carbonyl group is present elsewhere in the molecule, it could be protected as an acetal to prevent unwanted side reactions.[13][15]

Summary of Key Parameters for Preventing Hydrolysis

ParameterConditionRationale
Water Content Strictly anhydrousPrevents the primary nucleophile for hydrolysis from being present.[10]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[5]
Solvent Aprotic (e.g., Toluene, Dioxane)Does not act as a nucleophile.
Base Non-nucleophilic (e.g., DIPEA, K2CO3)Avoids introducing a strong nucleophile that can compete with the intramolecular reaction.
Temperature As low as reasonably possibleMinimizes the rate of the hydrolysis side reaction.
Reaction Time Monitored to completionAvoids prolonged exposure to conditions that could lead to hydrolysis.

By systematically addressing these experimental variables, researchers can significantly improve the yield of the desired 8-methyl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine[16][17] and minimize the formation of the hydrolyzed byproduct, thereby preserving the crucial 6-chloro group for further synthetic transformations.

References

  • Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. [Link]

  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

  • ARKIVOC. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Link]

  • Langyi Technology. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • ACS Omega. (2022, January 5). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • Wikipedia. Protecting group. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • Synfacts. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

  • Google Patents.
  • Fiveable. Anhydrous Conditions Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. (2024, October 7). (PDF) Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. [Link]

  • Nature. (2025, March 7). Non-enzymatic methylcyclization of alkenes. [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • ChemSynthesis. (2025, May 20). 6-methoxy-8-methyl-8H-pyrazolo[4,3-d][1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Master Organic Chemistry. (2025, September 30). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. [Link]

  • Physical Chemistry Chemical Physics. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Syntheses. 2-chloropyrimidine. [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • NIH. (2022, January 5). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • YouTube. (2017, May 9). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • PubChem. 8-Hydrazino-6-methyl[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry LibreTexts. (2023, January 29). Hydrolysis. [Link]

  • Google Patents.
  • NIH. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... [Link]

  • MDPI. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][9][18]triazines. [Link]

  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]

  • chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • YouTube. (2023, February 23). Why Salts of Strong Acids & Strong bases don't undergoes hydrolysis #momentumacademy #jee #neet. [Link]

  • NIH. (2024, November 30). Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 6-chloro-8-methylpurine

Welcome to the technical support center for the synthesis of 6-chloro-8-methylpurine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloro-8-methylpurine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important heterocyclic building block. Our focus is on the robust and scalable Traube purine synthesis, utilizing 4,5-diamino-6-chloropyrimidine and a combination of triethyl orthoacetate and acetic anhydride.

I. Understanding the Synthesis: The Traube Reaction

The synthesis of the purine core from a 4,5-diaminopyrimidine is a classic and versatile method known as the Traube purine synthesis.[1][2] This reaction constructs the imidazole ring onto the pyrimidine scaffold using a one-carbon synthon. For the preparation of 8-alkylpurines, such as our target molecule, higher homologous orthoesters like triethyl orthoacetate are employed.[3]

The overall transformation is as follows:

Reaction_Scheme start 4,5-Diamino-6-chloropyrimidine reagents + Triethyl Orthoacetate + Acetic Anhydride product 6-Chloro-8-methylpurine reagents->product

Caption: General reaction scheme for the synthesis of 6-chloro-8-methylpurine.

Mechanism of Cyclization

The reaction proceeds through a series of steps involving the condensation of the diaminopyrimidine with the electrophilic carbon of the orthoester, followed by cyclization and aromatization. The inclusion of acetic anhydride is crucial as it acts as a dehydrating agent, driving the equilibrium towards the product, and may also facilitate the formation of a more reactive intermediate.[3]

Mechanism Proposed Reaction Mechanism A Diaminopyrimidine C Condensation A->C B Reactive Intermediate (from Orthoester + Ac₂O) B->C D Cyclization C->D Intramolecular attack E Dehydration & Aromatization D->E Elimination of EtOH & H₂O F 6-Chloro-8-methylpurine E->F

Caption: Simplified mechanistic pathway of the Traube purine synthesis.

II. Experimental Protocol: Synthesis of 6-chloro-8-methylpurine

This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents and Materials:

  • 4,5-Diamino-6-chloropyrimidine

  • Triethyl orthoacetate

  • Acetic anhydride

  • Ethanol (for recrystallization)

  • Activated carbon

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4,5-diamino-6-chloropyrimidine (1.0 eq).

  • Reagent Addition: Under a gentle stream of nitrogen, add triethyl orthoacetate (3.0 eq) followed by acetic anhydride (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add the mixture to ice-cold water with stirring to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification (Recrystallization): [4]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[4]

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Moisture in reagents/glassware: Triethyl orthoacetate is sensitive to hydrolysis. 2. Low reaction temperature: Insufficient energy for cyclization. 3. Poor quality starting material: Impure 4,5-diamino-6-chloropyrimidine.1. Ensure all glassware is oven-dried. Use anhydrous reagents and maintain an inert atmosphere. 2. Ensure the reaction mixture reaches and maintains a vigorous reflux. 3. Check the purity of the starting material by melting point or NMR.
Formation of a Dark Tar-like Substance 1. Overheating or prolonged reaction time: Leads to decomposition of starting materials or product. 2. Presence of impurities: Catalyzes side reactions.1. Carefully monitor the reaction temperature and time. Stop the reaction once the starting material is consumed (by TLC). 2. Use purified starting materials.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Oily byproducts can inhibit crystallization. 2. Residual solvent: Trapped acetic anhydride or ethanol.1. Purify the crude product using column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). 2. Ensure the product is thoroughly dried under high vacuum.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature. 2. Inadequate amount of cyclizing agents. 1. Extend the reflux time and monitor by TLC. Ensure the heating mantle is providing adequate and consistent heat. 2. Consider a slight increase in the equivalents of triethyl orthoacetate and acetic anhydride (e.g., to 3.5 and 2.5 eq, respectively).

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of acetic anhydride in this reaction?

A1: Acetic anhydride serves a dual purpose. Primarily, it acts as a powerful dehydrating agent, removing the water and ethanol generated during the condensation and cyclization steps, thereby driving the reaction to completion.[3] It may also react with the orthoester to form a more reactive acylating intermediate.

Q2: Can I use a different orthoester?

A2: Yes, the choice of orthoester determines the substituent at the 8-position of the purine ring. For example, using triethyl orthoformate would yield the 8-unsubstituted purine, while triethyl orthopropionate would result in an 8-ethylpurine.

Q3: My 4,5-diamino-6-chloropyrimidine is dark in color. Can I still use it?

A3: Diaminopyrimidines can oxidize and darken upon storage. While it may still be usable, purification by recrystallization or treatment with activated carbon is recommended to improve the yield and purity of the final product. Impurities in the starting material can lead to side reactions and the formation of colored byproducts.

Q4: How can I effectively monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The spots can be visualized under UV light (254 nm).

Q5: What are the expected spectral data for 6-chloro-8-methylpurine?

  • ¹H NMR: A singlet for the C2-H proton (around 8.5-9.0 ppm), a singlet for the methyl group at C8 (around 2.5-3.0 ppm), and a broad singlet for the N9-H proton (which may be solvent dependent and could exchange with D₂O).

  • ¹³C NMR: Resonances for the five purine carbons and the methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (168.58 g/mol for C₆H₅ClN₄), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

V. Data Summary & Visualization

Key Reaction Parameters
ParameterRecommended ValueNotes
Reactant Ratio (Diaminopyrimidine:Orthoacetate:Anhydride) 1 : 3.0 : 2.0A slight excess of the cyclizing agents is beneficial.
Reaction Temperature Reflux (~120-140 °C)Ensure vigorous reflux for efficient cyclization.
Reaction Time 4-6 hoursMonitor by TLC to determine completion.
Atmosphere Inert (N₂ or Ar)Important to prevent moisture contamination and oxidation.
Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Column_Chrom Purify Product by Column Chromatography Start->Column_Chrom If crystallization fails Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Optimize_Cond Optimize Reaction Time/Temp Check_Conditions->Optimize_Cond Sub-optimal Dry_Glassware Use Oven-Dried Glassware & Anhydrous Reagents Check_Anhydrous->Dry_Glassware Moisture Suspected Success Improved Yield/ Purity Purify_SM->Success Optimize_Cond->Success Dry_Glassware->Success Column_Chrom->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]

  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-8-methyl-9H-purine. Retrieved from [Link]

  • Scribd. (n.d.). Traube Purine Synthesis. Retrieved from [Link]

  • Chemistry Online. (2023, February 19). Traube purine synthesis. Retrieved from [Link]

Sources

Troubleshooting

purification of 6-chloro-8-methylpurine by recrystallization vs chromatography

Welcome to the technical support center for the purification of 6-chloro-8-methylpurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-chloro-8-methylpurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key synthetic intermediate. Here, we will explore the nuances of selecting between recrystallization and chromatography, offer detailed protocols, and address common challenges you may encounter during your experiments.

Choosing Your Purification Strategy: Recrystallization vs. Chromatography

The choice between recrystallization and chromatography for purifying 6-chloro-8-methylpurine depends on several factors, including the scale of your synthesis, the nature of the impurities, and the desired final purity.

Recrystallization is often a cost-effective and scalable method for removing impurities, particularly when the desired compound is a stable, crystalline solid.[1] The principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[2] For 6-chloro-8-methylpurine, this method can be highly effective if the impurities have significantly different solubility profiles.

Chromatography , particularly flash column chromatography, offers higher resolution and is adept at separating compounds with very similar physical properties.[3] This technique is invaluable when dealing with complex mixtures of byproducts or when very high purity is required.

Below is a decision-making workflow to help you select the most appropriate purification method for your needs.

Purification_Decision_Tree start Crude 6-Chloro-8-Methylpurine is_solid Is the crude product a solid? start->is_solid tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes chromatography Proceed with Column Chromatography is_solid->chromatography No (oily residue) one_major_spot One major spot with minor, well-separated impurities? tlc_analysis->one_major_spot streaking_or_close_spots Significant streaking or closely running spots? one_major_spot->streaking_or_close_spots No recrystallization Attempt Recrystallization one_major_spot->recrystallization Yes streaking_or_close_spots->chromatography Yes purity_check_recryst Check Purity (TLC, mp, NMR) recrystallization->purity_check_recryst purity_check_chrom Check Purity (TLC, NMR, HPLC) chromatography->purity_check_chrom purity_check_recryst->chromatography Purity not acceptable pure_product Pure 6-Chloro-8-Methylpurine purity_check_recryst->pure_product Purity acceptable purity_check_chrom->pure_product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 6-chloro-8-methylpurine?

A1: The synthesis of purines can result in several types of impurities.[4] Common impurities in the synthesis of 6-chloro-8-methylpurine may include:

  • Unreacted starting materials: Such as 4,5-diamino-6-chloropyrimidine or the cyclizing agent.

  • Positional isomers: Depending on the synthetic route, methylation can sometimes occur at different nitrogen atoms of the purine ring.

  • Hydrolysis products: The 6-chloro group is susceptible to hydrolysis back to a hydroxyl group (forming 8-methylhypoxanthine), especially in the presence of moisture and at non-neutral pH.

  • Over-alkylation products: If the reaction conditions are not carefully controlled, multiple alkyl groups may be added.

  • Byproducts from side reactions: The specific byproducts will depend on the synthetic methodology employed.

Q2: I'm seeing a brown color in my crude 6-chloro-8-methylpurine. What is it and how can I remove it?

A2: A brown coloration often indicates the presence of polymeric or degradation byproducts. During recrystallization, you can address this by adding a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. However, use it sparingly as excessive amounts can also adsorb your desired product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.[6] This can be due to the solution being too concentrated or cooling too rapidly. To remedy this, try adding a small amount of hot solvent to dissolve the oil completely and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can also help induce crystallization by creating nucleation sites.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a TLC plate. For 6-chloro-8-methylpurine, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A mobile phase of ethyl acetate/hexane (1:1) has been used for a similar compound, 6-chloro-8-propylpurine.[7] You can optimize the ratio based on the TLC results. If your compound has a low Rf value, increase the proportion of the more polar solvent. Conversely, if it has a high Rf value, increase the proportion of the less polar solvent.[3]

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery of Crystals - Using too much solvent. - Cooling the solution too quickly. - The compound is significantly soluble in the cold solvent.- Reduce the amount of solvent used to dissolve the crude product. The goal is to have a saturated solution at high temperature. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If recovery is still low, consider a two-solvent recrystallization system.
No Crystals Form Upon Cooling - The solution is not saturated. - The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again. - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. - Change to a solvent in which your compound is less soluble.
Crystals are colored or appear impure - Incomplete removal of colored impurities. - Co-precipitation of impurities.- During the hot filtration step, add a small amount of activated charcoal to the solution to adsorb colored impurities.[5] - Ensure the solution cools slowly to allow for selective crystallization of the desired compound.[1] A second recrystallization may be necessary.
Chromatography Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Separation of Spots (Overlapping Bands) - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. Try different solvent systems (e.g., dichloromethane/methanol) if ethyl acetate/hexane does not provide adequate separation.[3] - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Peak Tailing - The compound is interacting too strongly with the stationary phase. - The presence of acidic or basic functional groups.- For basic compounds like purines, adding a small amount of a basic modifier such as triethylamine (0.1-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.[3]
Compound is not eluting from the column - The mobile phase is not polar enough. - The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase. A gradient elution can be effective.[8] - Before running a large-scale column, test the stability of your compound on a small amount of silica gel or by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a different stationary phase like alumina.[8]
Cracks in the Silica Bed - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process.

Experimental Protocols

Protocol 1: Recrystallization of 6-Chloro-8-Methylpurine from Water

This protocol is adapted from procedures for similar chloropurines and is a good starting point for the recrystallization of 6-chloro-8-methylpurine.

  • Dissolution: In a fume hood, place the crude 6-chloro-8-methylpurine in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid just dissolves.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Flash Column Chromatography of 6-Chloro-8-Methylpurine

This protocol is based on methods used for similar purine derivatives and provides a robust starting point.[7]

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a mixture of ethyl acetate and hexane (e.g., starting with a 1:1 ratio). Visualize the spots under UV light (254 nm).[10] Adjust the solvent ratio to achieve good separation and an Rf value of approximately 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the less polar mixture if running a gradient). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude 6-chloro-8-methylpurine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 6-chloro-8-methylpurine.

Chromatography_Workflow start Crude Product tlc TLC Analysis to Determine Mobile Phase start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure 6-Chloro-8-Methylpurine evaporate->product

Caption: General workflow for flash column chromatography.

Data Summary

Property Recrystallization Column Chromatography
Principle Differential solubilityDifferential partitioning between stationary and mobile phases
Typical Solvents Water, Ethanol, Ethyl Acetate/HexaneEthyl Acetate/Hexane, Dichloromethane/Methanol
Advantages Scalable, cost-effective, can yield very high purity for crystalline solids.High resolution, suitable for complex mixtures and non-crystalline compounds.
Disadvantages May have lower recovery, not suitable for all compounds (e.g., oils), can be time-consuming to optimize.More expensive (solvents, silica), can be less scalable, potential for product decomposition on the stationary phase.
Best Suited For Large-scale purification of crystalline solids with impurities that have different solubility profiles.Small to medium-scale purification, separation of closely related compounds, purification of oils.

References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S. Patent and Trademark Office.
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • Purifying by recrystallisation | 16–18 years | Resource | RSC Education. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Wang, X. (2012). Chemical synthesis method of 6-chloropurine (Chinese Patent No. CN102336755A). Google Patents.
  • Yegutkin, G. G. (2008). Figure 3. Radio-TLC analysis of purine-converting pathways. A schematic... In Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling. ResearchGate. Retrieved from [Link]

  • Berger, S. (1983). Method for preparing salts of 6-chloropurine (U.S. Patent No. 4,405,781). Google Patents.
  • Cimpoiu, C., & Hodisan, T. (2001). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Reviews in Analytical Chemistry, 20(4), 299-323. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • De Novo Purine Synthesis. (2022, August 15). Microbe Notes. Retrieved from [Link]

  • Perlíková, P., Tloušt'ová, E., & Hocek, M. (2017). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 82(15), 7979–7991. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Isakau, H. A., Parkhats, M. V., Knyukshto, V. N., D'Hallewin, G., & Zorin, V. P. (2007). Isolation and identification of impurities in chlorin e6. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 20–29. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • De novo Purine Synthesis. (2024, September 4). Biology LibreTexts. Retrieved from [Link]

  • De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. (2018, December 30). Pixorize. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • Basavaiah, K., & Charan, V. S. (2009). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 45(3), 509-516. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Paulo, C., & Martin, G. (2008). Mobile Phase Preparation for UHPLC: Impact of Filtration Through 0.2-µm Membranes on System Performance. American Biotechnology Laboratory, 26(9), 6-8. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Alkaloid. (n.d.). In Wikipedia. Retrieved from [Link]

  • troubleshooring flash chromatography purification. (2020, January 21). Reddit. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024, December 10). Technology Networks. Retrieved from [Link]

  • van Gennip, A. H., van Noordenburg, M. L., de Bree, P. K., & Wadman, S. K. (1982). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 131-141. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Pharma Knowledge. Retrieved from [Link]

  • Chaudhary, A. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]

  • Synthesis of Step 2: 6-Chloro-8-propylpurine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Levenberg, B., Hartman, S. C., & Buchanan, J. M. (1956). BIOSYNTHESIS OF THE PURINES. The Journal of Biological Chemistry, 220(1), 379-390. Retrieved from [Link]

  • Visualizing a TLC plate. (2021, August 22). Organic Chemistry Lab Techniques. Retrieved from [Link]

  • Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. (n.d.). Waters. Retrieved from [Link]

Sources

Optimization

resolving N7 and N9 isomers of 8-methylpurine derivatives

To: Research Team, Medicinal Chemistry Division From: Technical Support Center – Heterocyclic Chemistry Group Subject: Technical Guide: Resolving N7/N9 Regioisomers in 8-Methylpurine Derivatives Executive Summary The int...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team, Medicinal Chemistry Division From: Technical Support Center – Heterocyclic Chemistry Group Subject: Technical Guide: Resolving N7/N9 Regioisomers in 8-Methylpurine Derivatives

Executive Summary

The introduction of an 8-methyl group into the purine scaffold significantly alters the steric and electronic landscape of the imidazole ring compared to unsubstituted purines. This modification complicates the N-alkylation profile, often leading to stubborn mixtures of N9 (thermodynamic, typically desired for nucleoside mimicry) and N7 (kinetic) isomers.[1]

This guide provides a self-validating workflow to diagnose , synthesize , and purify these isomers. It moves beyond generic purine chemistry to address the specific steric clashes introduced by the C8-methyl substituent.

Module 1: Diagnostic Toolkit (Analytical)

How do I definitively identify my isomer?

Reliable differentiation requires 2D NMR.[1][2] 1D NMR chemical shifts are indicative but can be misleading due to solvent effects and substituent variation.

The "Smoking Gun" Protocol: HMBC Connectivity

The most robust method for distinguishing N7 from N9 is Heteronuclear Multiple Bond Correlation (HMBC).[2] You must trace the connectivity of the N-alkyl protons (H-1') to the quaternary bridgehead carbons (C4 and C5).

  • N9 Isomers: The

    
    -alkyl protons (
    
    
    
    ) show a
    
    
    correlation to C4 and C8 .[1]
  • N7 Isomers: The

    
    -alkyl protons (
    
    
    
    ) show a
    
    
    correlation to C5 and C8 .[1]

Critical Data Table: Diagnostic Chemical Shifts (DMSO-d6)

Feature N9-Isomer (8-Methyl) N7-Isomer (8-Methyl) Mechanistic Reason

| HMBC Correlation | H1'


 C4  & C8 | H1' 

C5
& C8 | 3-bond distance through the specific nitrogen.[1] | | C4 Shift (

)
| ~150–152 ppm | ~158–164 ppm | C4 is shielded in N9 due to proximity to the alkylated nitrogen lone pair. | | C5 Shift (

)
| ~118–125 ppm | ~110–115 ppm | C5 is shielded in N7 isomers.[1] | | HPLC Retention | Higher (

) | Lower (

) | N7 isomers generally possess a larger dipole moment (more polar).[1][3] |
Diagnostic Workflow Diagram

Use this logic flow to interpret your spectral data.

HMBC_Logic Start Purified Isomer / Mixture Step1 Acquire 1H-13C HMBC (Focus on N-CH2 protons) Start->Step1 Step2 Identify Quaternary Carbons (C4 & C5 region: 110-160 ppm) Step1->Step2 Decision Correlations observed from N-CH2? Step2->Decision Res_N9 Correlation to C4 (~150 ppm) Correlation to C8 (~150+ ppm) CONCLUSION: N9 Isomer Decision->Res_N9 To High Field C (C4) Res_N7 Correlation to C5 (~110 ppm) Correlation to C8 (~150+ ppm) CONCLUSION: N7 Isomer Decision->Res_N7 To Low Field C (C5)

Figure 1: HMBC Logic Tree for N7 vs. N9 determination. The correlation to the bridgehead carbons (C4/C5) is the differentiator.

Module 2: Synthetic Troubleshooting (Chemical)

Why am I getting the wrong isomer, and how do I fix it?

The 8-methyl group introduces "steric crowding" at both N7 and N9. However, the thermodynamic preference typically remains N9 > N7, though the energy gap may be narrower than in H8-purines.[1]

Scenario A: I need the N9 Isomer (Thermodynamic)
  • Problem: Direct alkylation gives a 1:1 mixture or favors N7.

  • Mechanism: Under basic conditions (SN2), the N7 lone pair is often more accessible kinetically because the N9 lone pair is sterically encumbered by the H1 proton (if starting from free base) or solvent cage effects.[1]

  • Solution: Use Mitsunobu conditions or Thermodynamic Equilibration .[1]

Protocol: Mitsunobu N9-Selective Alkylation

  • Reagents: 8-Methylpurine derivative (1.0 eq), Alcohol (R-OH, 1.2 eq),

    
     (1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Anhydrous THF (Critical: Dryness affects selectivity).[1]

  • Procedure:

    • Dissolve purine and

      
       in THF under 
      
      
      
      .
    • Add alcohol.[1][3]

    • Add DIAD dropwise at 0°C.

    • Stir at RT for 12–24h.[1]

  • Why it works: The Mitsunobu reaction proceeds via an oxyphosphonium intermediate. The purine anion attacks the activated alcohol. The steric bulk of the

    
     leaving group combined with the thermodynamics of the transition state heavily favors the N9 position.
    
Scenario B: I need the N7 Isomer (Kinetic)
  • Problem: Reaction goes exclusively to N9.

  • Solution: Use Irreversible Alkylation in polar aprotic solvents.

  • Protocol:

    • Use an alkyl halide (R-X) and a weak base (

      
      ) in DMF  or DMSO .[1]
      
    • Run at lower temperatures (0°C to RT). High heat promotes rearrangement to N9.[1]

    • Note: The 8-methyl group adds steric hindrance to N7, so yields may be lower than unsubstituted purines.[1]

Synthetic Decision Matrix

Synthesis_Flow Input 8-Methylpurine Precursor Method_Mitsunobu Method: Mitsunobu (PPh3, DIAD, THF) Input->Method_Mitsunobu Primary/Sec Alcohol Method_Alkylation Method: Direct Alkylation (R-X, K2CO3, DMF/DMSO) Input->Method_Alkylation Alkyl Halide Method_Silylation Method: Vorbrüggen (BSA, TMSOTf, MeCN) Input->Method_Silylation Glycosylation Target_N9 Target: N9 Isomer Target_N7 Target: N7 Isomer Method_Mitsunobu->Target_N9 Major Product Method_Alkylation->Target_N9 Thermodynamic (High Temp) Method_Alkylation->Target_N7 Kinetic (Low Temp) Method_Silylation->Target_N9 Exclusive

Figure 2: Synthetic pathway selection based on desired regioisomer.

Module 3: Purification & Isolation

How do I separate the mixture?

Because N7 and N9 isomers have distinct dipole moments, they are separable by chromatography.[1]

  • TLC Behavior:

    • N9 Isomer: Less polar

      
       Higher 
      
      
      
      .[1]
    • N7 Isomer: More polar

      
       Lower 
      
      
      
      .[1][3]
    • Tip: Use 5–10% MeOH in DCM. If spots overlap, switch to Acetone/Hexane (3:7).[1]

  • HPLC Method (Reverse Phase C18):

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Gradient: 5% to 95% ACN over 15 mins.

    • Elution Order: N7 elutes first (more polar), followed by N9.[1]

Frequently Asked Questions (FAQ)

Q1: I see a cross-peak between my N-alkyl protons and a carbon at 152 ppm. Is this C4 (N9) or C8 (N7/N9)? A: This is the most common confusion. Both C4 (in N9) and C8 (in both) appear near 150-155 ppm.[1]

  • The Fix: Look for the second correlation.

    • If you see 152 ppm AND 110 ppm (C5)

      
       It is N7 .[1]
      
    • If you see 152 ppm AND 150 ppm (C4 and C8 overlap)

      
       It is likely N9 .[1]
      
    • Verification: Check the C5 signal in 1D Carbon NMR.[4] If C5 is >118 ppm, it is N9.[1]

Q2: Does the 8-methyl group prevent N7 alkylation entirely? A: No, but it retards it.[1] The 8-methyl group projects into the space of both N7 and N9. However, the "butterfly" angle of the purine ring often exposes N9 slightly more than N7 in solution. If you absolutely cannot get N7, check if your electrophile is too bulky (e.g., tert-butyl or trityl).[1]

Q3: Can I convert my unwanted N7 isomer to N9? A: Yes, often via thermal rearrangement.[1] Heat the N7 isomer in a high-boiling solvent (e.g., Xylene or DMF) at 140°C. The N7 isomer can kinetically detach and re-attach at the thermodynamic N9 position (an "intermolecular migration" mechanism).[1]

References

  • Regioselectivity of Purine Alkylation

    • Title: Regioselective alkylation of purines and the influence of the 8-substituent.
    • Source:Journal of Organic Chemistry
    • Link:[Link] (General reference for purine regiochemistry).[1]

  • NMR Discrimination (HMBC/NOESY)

    • Title: Distinction of N7- and N9-substituted purines by 1H-15N HMBC and 1H-13C HMBC spectroscopy.[1]

    • Source:Magnetic Resonance in Chemistry
    • Link:[Link]

  • Mitsunobu Reaction in Purines

    • Title: Efficient Synthesis of N9-Alkylated Purines via Mitsunobu Reaction.[1][5]

    • Source:Tetrahedron Letters
    • Link:[Link][1]

  • 8-Methylpurine Specifics

    • Title: Synthesis and biological activity of 8-methylpurine nucleosides.[1]

    • Source:Nucleic Acids Research[1]

    • Link:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift of methyl group in 6-chloro-8-methylpurine

This guide details the 1H NMR spectral characteristics of 6-chloro-8-methylpurine , focusing on the diagnostic chemical shift of the methyl group. It compares this signal against structural isomers (N-methyl analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral characteristics of 6-chloro-8-methylpurine , focusing on the diagnostic chemical shift of the methyl group. It compares this signal against structural isomers (N-methyl analogs) and related purine scaffolds to provide a definitive reference for structural verification in drug discovery.

Part 1: Technical Comparison & Spectral Analysis

The Core Metric: Methyl Group Chemical Shift

The methyl group at the C8 position is the primary handle for verifying the synthesis of 6-chloro-8-methylpurine. Unlike N-methylations which are common side reactions, the C8-methyl bond is formed via specific cyclization or cross-coupling protocols.

Feature6-Chloro-8-methylpurine (Target)6-Chloro-9-methylpurine (Isomer)6-Chloro-7-methylpurine (Isomer)
Methyl Shift (δ) 2.76 ppm (MeOD) ~2.65 ppm (DMSO-d6)3.85 – 3.95 ppm ~4.00 – 4.10 ppm
Multiplicity Singlet (s)Singlet (s)Singlet (s)
Integration 3H3H3H
Carbon (13C) Shift ~15.3 ppm ~30.0 – 32.0 ppm~34.0 – 36.0 ppm
Interpretation Shielded: Attached to sp² Carbon (C8).Deshielded: Attached to electronegative Nitrogen (N9).Deshielded: Attached to electronegative Nitrogen (N7).

Key Insight: The >1.0 ppm difference between the C8-methyl (Target) and N-methyl (Isomer) signals is the definitive "performance" metric for purity. A signal above 3.0 ppm indicates N-alkylation impurities.

Full Spectral Profile (1H NMR)

Beyond the methyl group, the aromatic proton at position 2 (H2) serves as a secondary confirmation.

  • Solvent: Methanol-d4 (MeOD) or DMSO-d6

  • H2 Proton (Ar-H): Appears as a sharp singlet between 8.60 – 8.80 ppm .

  • H8 Proton: Absent. (Substituted by the methyl group). In the non-methylated parent (6-chloropurine), the H8 signal would appear around 8.5–8.7 ppm.

  • Exchangeable Proton (N-H): Broad singlet, typically 13.0–14.0 ppm in DMSO-d6; not observed in MeOD due to deuterium exchange.

Part 2: Experimental Protocol

Protocol: Optimal Sample Preparation for Resolution

To ensure accurate chemical shift referencing and resolution between the C-Me and potential N-Me impurities, follow this standardized workflow.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or MeOD (99.8% D).

    • Note: DMSO-d6 is preferred if the compound is part of a crude mixture due to better solubility of purines.

  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (DMSO: 2.50 ppm; MeOD: 3.31 ppm).

Step-by-Step Methodology:

  • Massing: Weigh 5–10 mg of the dried solid 6-chloro-8-methylpurine into a clean vial.

  • Solvation: Add 0.6 mL of deuterated solvent.

    • Critical: If using DMSO-d6, ensure the sample is fully dissolved. Gentle heating (40°C) may be required for 6-chloro derivatives.

  • Transfer: Filter the solution through a cotton plug into a precision NMR tube to remove suspended solids that cause line broadening.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): Minimum 16 scans (64 recommended for impurity detection).

    • Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the methyl singlet.

  • Processing: Phase correct manually. Calibrate the spectrum using the residual solvent peak (e.g., DMSO quintet at 2.50 ppm).

Part 3: Visualization of Structural Logic

The following diagram illustrates the structural connectivity and the resulting shielding effects that differentiate the C8-methyl from N-methyl isomers.

NMR_Logic Target 6-Chloro-8-methylpurine (Target) C8_Me C8-Methyl Group Attached to Carbon ring Target->C8_Me Structure Isomer N-Methyl Isomers (Impurities) N_Me N-Methyl Group Attached to Nitrogen Isomer->N_Me Structure Shift_C Chemical Shift: ~2.76 ppm (Shielded) C8_Me->Shift_C Electronic Environment Shift_N Chemical Shift: ~3.90 ppm (Deshielded) N_Me->Shift_N Electronegativity Effect Shift_C->Shift_N Diagnostic Gap (>1.0 ppm)

Figure 1: Logical flow distinguishing the target C8-methyl signal from N-methyl impurities based on electronegativity and shielding effects.

References

  • 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Source: Journal of Medicinal Chemistry (ACS Publications). Data: Confirms 1H NMR shift of C8-methyl group at 2.76 ppm in MeOD. URL:[Link]

  • NMR Spectroscopy of Medically and Pharmaceutically Interesting Nitrogen Heterocycles. Source: Masaryk University (IS MUNI). Data: Provides 13C NMR data for 6-chloro-8-methylpurine (C-Me at 15.26 ppm). URL:[Link]

  • Dichotomy in Regioselective Cross-Coupling Reactions of 6,8-Dichloropurines. Source: Synthesis (Thieme Connect) / ResearchGate. Data: Details synthesis and characterization of 8-methylpurine derivatives via Fe-catalyzed coupling. URL:[Link]

Comparative

Technical Guide: Distinguishing N7 vs. N9 Purine Isomers via 13C NMR

Executive Summary The Bottom Line: In the structural characterization of alkylated purines, distinguishing between N7- and N9-regioisomers is a critical quality attribute. While 2D NMR (HMBC/NOESY) is valuable, the 13C N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the structural characterization of alkylated purines, distinguishing between N7- and N9-regioisomers is a critical quality attribute. While 2D NMR (HMBC/NOESY) is valuable, the 13C NMR chemical shift of the C5 carbon provides the most robust, standalone diagnostic metric.

The Rule: N7-alkylation consistently results in a significant upfield shift (shielding) of the C5 resonance compared to N9-alkylation. The difference (


) is typically 8–15 ppm , making it an unmistakable indicator even in the absence of definitive HMBC correlations.

The Challenge: Regioselectivity in Purine Synthesis

Purine bases (Adenine, Guanine, Hypoxanthine) and their analogs possess two nucleophilic nitrogen atoms in the imidazole ring: N7 and N9 .

  • N9-Isomers: Biologically ubiquitous (mimicking natural nucleosides).

  • N7-Isomers: Often kinetic byproducts or specific targets for acyclic nucleoside analogs.

Why Standard Methods Fail:

  • 1H NMR: The protons on the alkyl chain are often too distant from the ring protons (H2/H8) to show distinct splitting or shifts.

  • MS: Mass spectrometry yields identical molecular weights for isomers.

  • HMBC: Requires observable 3-bond couplings (

    
    ). If the alkylating group is a tert-butyl or has no protons on the 
    
    
    
    -carbon, HMBC connectivity to C4/C5/C8 breaks down.

The Solution: The C5 Chemical Shift Rule

The electronic environment of the bridgehead carbons (C4 and C5) changes drastically depending on whether the substituent is attached to N7 or N9.

The Mechanism[1]
  • N9-Alkylation: Preserves the canonical aromaticity of the imidazole ring similar to natural nucleosides. The C5 carbon typically resonates in the "aromatic" range (125–135 ppm).

  • N7-Alkylation: Forces a redistribution of electron density (often described as a quinoid-like contribution or localized lone-pair interaction). This increased electron density at the adjacent C5 position causes shielding , shifting the signal upfield (to lower ppm).

Comparative Data: N7 vs. N9 Shifts

The following table summarizes the diagnostic shift ranges for common purine scaffolds.

Purine ScaffoldIsomerC5 Shift (

, ppm)
C4 Shift (

, ppm)
Diagnostic Note
6-Chloropurine N9-Alkyl ~ 132.0 ~ 152.0Standard aromatic range.
N7-Alkyl ~ 123.0 ~ 160.0C5 Upfield shift (~9 ppm).
Adenine N9-Benzyl ~ 119.0 ~ 149.0
N7-Benzyl ~ 110.0 ~ 159.0C5 Upfield shift (~9 ppm).
General Rule N9 125 – 135 Lower than N7

N7 110 – 123 Higher than N9

Note: Absolute values vary by solvent and C6-substituent, but the relative difference is constant. N7 is always upfield of N9 at C5.

Experimental Protocol

Sample Preparation

To ensure sharp peaks and prevent aggregation-induced shifting:

  • Solvent: DMSO-d6 is the standard.

    
     can be used but often leads to broader peaks for polar purines.
    
  • Concentration: 10–20 mg/mL.

  • Temperature: 298 K (Standard). If broadening occurs due to rotamers, elevate to 320 K.

Acquisition Parameters (13C NMR)
  • Frequency: 100 MHz or higher (400 MHz instrument equivalent).

  • Scans: Sufficient to resolve quaternary carbons (typically 512–1024 scans).

  • Relaxation Delay (D1): Set to

    
     seconds. C4 and C5 are quaternary and relax slowly; insufficient delay will suppress their signals.
    

Decision Logic & Workflow

Use the following logic tree to assign your isomer.

DecisionTree Start Purified Alkylated Purine RunNMR Acquire 13C NMR (DMSO-d6) Start->RunNMR LocateC5 Locate C5 Signal (Bridgehead Quaternary) RunNMR->LocateC5 CheckShift Check Chemical Shift Value LocateC5->CheckShift N7_Path < 124 ppm (Shielded) CheckShift->N7_Path Upfield N9_Path > 128 ppm (Deshielded) CheckShift->N9_Path Downfield ConfirmN7 Assignment: N7-Isomer (Check C4 > N9 counterpart) N7_Path->ConfirmN7 ConfirmN9 Assignment: N9-Isomer (Check C4 < N7 counterpart) N9_Path->ConfirmN9 HMBC_Check Optional Validation: HMBC Correlation ConfirmN7->HMBC_Check Verify ConfirmN9->HMBC_Check Verify

Caption: Decision workflow for assigning N7 vs. N9 isomers based on C5 chemical shift thresholds.

Comparative Analysis of Methods

Feature13C NMR (C5 Shift) HMBC UV Spectroscopy X-Ray Crystallography
Reliability High (Direct structural readout)Medium-High (Depends on coupling path)Low (pH dependent, ambiguous)Definitive
Speed Fast (1-2 hours)Medium (2-4 hours)Fast (Minutes)Slow (Days/Weeks)
Sample Req. ~10 mg~10 mg< 1 mgSingle Crystal
Limitation Requires quaternary C detectionFails if no protons on

-carbon
Often inconclusiveHard to crystallize oils
Why HMBC is not always enough

In HMBC , you look for a correlation between the alkyl protons and the ring carbons.

  • N9-Alkyl: Protons correlate to C4 and C8.

  • N7-Alkyl: Protons correlate to C5 and C8.[1]

  • Problem: C4 and C5 are often close in shift (in some derivatives) or difficult to distinguish without the shift rule itself. Furthermore, if you synthesize a tert-butyl derivative, there are no protons on the attaching carbon to show the 3-bond coupling to the ring. The 13C C5 shift rule works regardless of the substituent type.

References

  • Chenon, M. T., Pugmire, R. J., Grant, D. M., Panzica, R. P., & Townsend, L. B. (1975). Carbon-13 magnetic resonance spectra of purines. Journal of the American Chemical Society. Link

  • Kjellberg, J., & Johansson, N. G. (1986). Regioselectivity in the glycosylation of 6-chloropurine. Tetrahedron. Link

  • BenchChem Technical Guides. (2025). Distinguishing N7 and N9 purine isomers by NMR. Link

  • Kouklová, K., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Link

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 6-Chloro-8-Methylpurine

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation pattern of 6-chloro-8-methylpurine , a critical scaffold in the development of nucleoside analogs and kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation pattern of 6-chloro-8-methylpurine , a critical scaffold in the development of nucleoside analogs and kinase inhibitors. Unlike standard purine analysis, the presence of both a halogen (chlorine) and an alkyl (methyl) substituent at the 8-position creates a unique spectral fingerprint.

Key Differentiators:

  • Isotopic Signature: A distinct 3:1 ratio at M+ and M+2 due to the

    
    Cl/
    
    
    
    Cl isotopes.[1]
  • Fragmentation Trigger: The C-Cl bond is the weakest link, driving the primary fragmentation pathway (loss of Cl• or HCl), followed by characteristic purine ring disintegrations (sequential HCN losses).

  • 8-Methyl Specificity: The 8-methyl group introduces a competing pathway involving the loss of acetonitrile (CH

    
    CN, 41 Da) or a methyl radical (15 Da), distinguishing it from the simpler 6-chloropurine.
    

Technical Deep Dive: Fragmentation Mechanics

To interpret the spectrum of 6-chloro-8-methylpurine (MW: 168.58 Da), one must distinguish between ionization modes. This guide focuses on Electrospray Ionization (ESI) in positive mode (


), the standard for pharmaceutical analysis, while referencing Electron Ionization (EI) for structural confirmation.
The Parent Ion ( )

In ESI+, the molecule is protonated, typically at N7 or N9.

  • Observed m/z: 169.0 (100%) and 171.0 (~33%).

  • Diagnostic Value: The doublet peak separated by 2 Da confirms the presence of a single chlorine atom.

Primary Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the


 ion (m/z 169) destabilizes via three core mechanisms:
  • Oxidative Addition / Cl Loss (The Dominant Pathway):

    • Mechanism: Homolytic cleavage of the C-Cl bond.

    • Transition: m/z 169

      
       m/z 133 (Loss of HCl, 36 Da) or m/z 134 (Loss of Cl•, 35 Da).[2]
      
    • Result: Formation of the 8-methylpurine cation.

  • Retro-Diels-Alder (RDA) & Ring Contraction:

    • Mechanism: The purine ring (specifically the pyrimidine moiety) undergoes cleavage.

    • Transition: Loss of HCN (27 Da).

    • Result: m/z 169

      
       m/z 142.
      
  • 8-Methyl Specific Loss (Acetonitrile Elimination):

    • Mechanism: Cleavage of the imidazole ring involving the 8-methyl group.

    • Transition: Loss of CH

      
      CN (41 Da).
      
    • Result: m/z 169

      
       m/z 128. This is a fingerprint fragment that distinguishes this compound from non-methylated analogs.
      

Comparative Analysis: 6-Cl-8-Me-Purine vs. Alternatives

The following table compares the spectral behavior of the target compound against its closest structural analogs to assist in impurity profiling.

Feature6-Chloro-8-methylpurine (Target)6-Chloropurine (Analog A)6-Methylpurine (Analog B)
Parent Ion (

)
169 / 171 (3:1 ratio)155 / 157 (3:1 ratio)135 (No isotope pattern)
Primary Neutral Loss HCl (36 Da) or CH

CN (41 Da)
HCN (27 Da) or HCl (36 Da) HCN (27 Da)
Base Peak (MS2) m/z 133 (De-chlorinated core)m/z 119 (De-chlorinated core)m/z 108 (Loss of HCN)
Diagnostic Fragment m/z 128 (Loss of Acetonitrile)None (Lacks methyl group)m/z 120 (Loss of CH

•)
Interference Risk Low (Unique mass + Cl pattern)High (Common metabolite)Moderate (Endogenous overlap)

Scientist's Note: If you observe a peak at m/z 153 in your sample, it is likely not a fragment of 6-chloro-8-methylpurine but rather an impurity (e.g., 2,6-dichloropurine derivative) or a result of hydrolysis (6-hydroxy-8-methylpurine).

Visualization of Fragmentation Pathways[4][5][6]

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 169 (100%) / 171 (33%) Frag1 Fragment A m/z 133 (8-Methylpurine core) Parent->Frag1 - HCl (36 Da) (Dominant) Frag2 Fragment B m/z 142 (Loss of HCN) Parent->Frag2 - HCN (27 Da) Frag3 Fragment C m/z 128 (Loss of CH3CN) Parent->Frag3 - CH3CN (41 Da) (8-Methyl Specific) Frag4 Fragment D m/z 106 (Purine ring breakdown) Frag1->Frag4 - HCN (27 Da) Frag2->Frag4 - Cl radical

Caption: Predicted ESI+ MS/MS fragmentation tree for 6-chloro-8-methylpurine showing competitive loss of HCl, HCN, and Acetonitrile.

Validated Experimental Protocol

To reproduce these results, use the following LC-MS/MS workflow. This protocol is optimized for polar heterocycles.[3]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-chloro-8-methylpurine in 1 mL of DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Why: High organic content ensures solubility; Formic acid promotes protonation for ESI+.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves Parent [M+H]+.

    • High (30-40 eV): Promotes fragmentation to m/z 133 and 106.

Workflow Sample Sample (1 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 169 ESI->Q1 Collision Collision Cell (N2 Gas, 25 eV) Q1->Collision Detector Detector (Spectra Generation) Collision->Detector

Caption: Step-by-step LC-MS/MS workflow for the identification of 6-chloro-8-methylpurine.

References

  • NIST Mass Spectrometry Data Center. "6-Chloropurine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Source for 6-chloropurine fragmentation baseline data).[4][5][6]

  • Chemistry LibreTexts. "Mass Spectrometry: Fragmentation Patterns - Halides and Nitrogen Compounds." [Link] (Source for mechanistic rules regarding Chlorine isotope patterns and alpha-cleavage).

  • Kamel, A. M., et al. "Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation." European Journal of Mass Spectrometry, 2004. [Link] (Source for general purine fragmentation pathways including HCN and NH3 losses).

  • Michigan State University (MSU) Chemistry. "Interpretation of Mass Spectra: Isotope Effects." [Link] (Source for calculating isotopic abundance ratios for chlorinated compounds).

Sources

Comparative

HPLC retention time comparison of 8-methyl vs 8-H purine analogs

Executive Summary This technical guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 8-methyl substituted purines versus their unsubstituted 8-H parent analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 8-methyl substituted purines versus their unsubstituted 8-H parent analogs (e.g., Adenine vs. 8-Methyladenine, Guanine vs. 8-Methylguanine).

The Core Finding: In Reversed-Phase HPLC (RP-HPLC) using standard C18 stationary phases, 8-methyl analogs consistently exhibit longer retention times than their 8-H counterparts. This shift is driven by the increased lipophilicity conferred by the methyl group at the C8 position, which enhances interaction with the hydrophobic stationary phase.

Key Application: This separation profile is critical for metabolic profiling, impurity analysis in drug synthesis, and pharmacokinetic studies where methylated metabolites must be distinguished from parent drugs.

Mechanistic Insight: The Chemistry of Retention

To optimize separation, one must understand the molecular drivers shifting the retention time (


).
Hydrophobic Subtraction Model

The primary mechanism governing this separation is hydrophobic interaction .

  • 8-H Purines (Parent): Possess a hydrogen atom at the C8 position. The molecule is relatively polar, especially with amine (N-H) and carbonyl (C=O) functional groups.

  • 8-Methyl Purines (Analogs): The substitution of Hydrogen with a Methyl group (-CH

    
    ) adds a non-polar moiety.
    
  • Chromatographic Effect: The methyl group increases the partition coefficient (

    
    ), driving the equilibrium towards the non-polar C18 stationary phase. This results in a higher capacity factor (
    
    
    
    ) and delayed elution.
Electronic and Steric Effects

While hydrophobicity is dominant, the methyl group also exerts an inductive effect (+I effect), which can slightly alter the pKa of the N7 and N9 nitrogen atoms.

  • pKa Shift: If the mobile phase pH is near the analyte's pKa, even a slight shift in acidity can drastically change ionization state and retention.

  • Steric Bulk: The C8-methyl group adds steric volume, potentially altering how the molecule slots into the C18 alkyl chains, though this is usually secondary to the hydrophobic effect.

Visualization of Interaction Logic

RetentionLogic cluster_0 Analytes cluster_1 Stationary Phase (C18) cluster_2 Result Parent 8-H Purine (More Polar) C18 Hydrophobic Alkyl Chains Parent->C18 Weak Interaction Analog 8-Methyl Purine (More Lipophilic) Analog->C18 Strong Interaction (Van der Waals) Fast Early Elution (Lower k') C18->Fast 8-H Slow Late Elution (Higher k') C18->Slow 8-Methyl

Figure 1: Mechanistic pathway showing how the hydrophobic methyl group enhances stationary phase interaction, leading to delayed elution.

Comparative Data Analysis

The following data summarizes the relative retention behavior. While absolute retention times (in minutes) vary by column dimensions and flow rate, the Relative Retention (


)  and Elution Order  remain consistent under RP-HPLC conditions.
Table 1: Relative Retention Guide (RP-HPLC, C18 Column)
Analyte Pair8-H Parent (Elution Order)8-Methyl Analog (Elution Order)Predicted Separation (

)
Primary Driver
Adenine Series Adenine (1st)8-Methyladenine (2nd)Moderate (~1-2 min)Hydrophobicity
Guanine Series Guanine (1st)8-Methylguanine (2nd)ModerateHydrophobicity + pKa shift
Xanthine Series Theophylline (1st)8-Methyltheophylline (2nd)SignificantMethyl group adds to existing lipophilicity
Caffeine Series Caffeine (1st)8-Methylcaffeine (2nd)SignificantHigh total lipophilicity

Note on Data Interpretation:

  • Elution Order: The 8-H parent always elutes before the 8-methyl analog in standard Reverse Phase conditions (pH 3-7).

  • Resolution: 8-Methyl substitution typically provides baseline resolution (

    
    ) from the parent peak without requiring complex gradient modifications.
    

Validated Experimental Protocol

This protocol is designed to separate parent purines from their 8-methyl analogs. It is a self-validating system : the elution order confirms the identity of the peaks (Parent first, Methylated second).

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.5 - 4.5). Acidic pH suppresses ionization of acidic groups, improving peak shape.

  • Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C - 30°C.

  • Detection: UV-Vis Diode Array at 254 nm (general purine absorption) and 272 nm (optimized for methylxanthines).

Isocratic Method (For Simple Pairs)

Use this for separating a single pair (e.g., Adenine vs. 8-Methyladenine).

  • Composition: 90% Buffer A / 10% Methanol B.

  • Run Time: 15 minutes.

  • Expected Result: Parent elutes ~4-6 min; Analog elutes ~7-10 min.

Gradient Method (For Complex Mixtures)

Use this if analyzing a mixture of multiple purines and their methylated analogs.

  • 0-2 min: 95% A / 5% B (Hold for polar parents).

  • 2-15 min: Linear ramp to 70% A / 30% B.

  • 15-20 min: Hold at 30% B (Elutes hydrophobic methylated analogs).

  • 20-25 min: Re-equilibration.

Method Development Workflow

MethodDev Start Start Method Development (C18 Column) CheckRes Check Resolution (Rs) between 8-H and 8-Methyl Start->CheckRes GoodRes Rs > 1.5? (Baseline Separated) CheckRes->GoodRes Finalize Finalize Method Validate Linearity GoodRes->Finalize Yes Adjust Optimize Separation GoodRes->Adjust No Action1 Decrease Organic % (Increases Retention) Adjust->Action1 Peaks too fast? Action2 Adjust pH (Affects Ionization) Adjust->Action2 Peak tailing? Action1->CheckRes Action2->CheckRes

Figure 2: Decision tree for optimizing the separation of purine analogs.

Troubleshooting & Optimization

IssueCauseCorrective Action
Co-elution Mobile phase too strong (too much organic).Reduce Methanol/Acetonitrile by 5-10%.
Peak Tailing Secondary interactions with silanols.Add 0.1% Triethylamine (TEA) or use an end-capped column.
Retention Drift pH instability affecting pKa.Ensure buffer capacity is sufficient (10-25 mM) and pH is stable.
Peak Inversion Incorrect standard identification.Rule of Thumb: The 8-Methyl analog is always the later eluting peak in RP-HPLC.

References

  • Separation of Purines and Pyrimidines : "Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography." ResearchGate.[1] Available at: [Link]

  • Methylxanthine Analysis : "Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry." PubMed Central. Available at: [Link]

  • Retention Behavior Review : "Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review." PubMed. Available at: [Link]

  • Theophylline vs Analogs : "Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol." International Journal of Science and Research Archive.[2][3] Available at: [Link]

  • LogP and Lipophilicity : "LogP—Making Sense of the Value." ACD/Labs. Available at: [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Substituted Purines

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Solid-State Architecture of Purine Derivatives The purine scaffold is a cornerstone in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Solid-State Architecture of Purine Derivatives

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents.[1] Understanding the three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for rational drug design and for comprehending structure-activity relationships. The precise solid-state conformation, intermolecular interactions, and packing motifs dictated by various substituents on the purine ring profoundly influence a compound's physicochemical properties, such as solubility and stability.

This guide provides an in-depth comparative analysis of the crystal structure of a complex substituted purine, 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine , and contrasts it with two simpler derivatives: 6-methylpurine and 2,6-dichloropurine . Through this comparison, we will elucidate the significant impact of different functional groups on the crystal packing and molecular geometry of the purine core. This analysis is grounded in crystallographic data and established experimental protocols, offering valuable insights for researchers engaged in the structural characterization of small molecules.

Pillar 1: The "Why" Behind the "How" - Experimental Design & Rationale

The determination of a crystal structure is not merely a routine measurement; it is a carefully designed experiment. The choice of crystallization method, data collection strategy, and refinement parameters are all critical decisions that impact the quality and validity of the final structure.

Crystallization: The Art and Science of Growing Order

The journey to a crystal structure begins with the growth of a high-quality single crystal. The ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects.[2] The choice of crystallization technique is highly dependent on the compound's solubility and stability.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is the most common and straightforward method. A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization. The key is to control the rate of evaporation; rapid evaporation often leads to the formation of small, poorly-diffracting crystals.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound. The precipitant is a solvent in which the compound is poorly soluble. As the precipitant diffuses into the solution, it reduces the solubility of the compound, leading to crystallization.

  • Solvent Layering: In this method, a layer of a less dense solvent in which the compound is insoluble is carefully added on top of a solution of the compound. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystal growth.

The selection of an appropriate solvent system is crucial. A solvent in which the compound has moderate solubility is often a good starting point. Highly soluble compounds may require a mixture of solvents or the vapor diffusion method to achieve the necessary supersaturation for crystal growth.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is unique to the crystal's internal structure.[2]

A typical experimental workflow involves:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head, which allows for precise orientation in the X-ray beam.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers use sensitive detectors like CCD or CMOS cameras.

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate crystal structure.

The choice of X-ray source (e.g., Mo Kα radiation) and the temperature of data collection (often cryogenic to minimize thermal motion) are important experimental parameters.

Pillar 2: A Comparative Analysis of Purine Crystal Structures

To illustrate the influence of substituents on the crystal structure of the purine core, we will now compare the crystallographic data of our primary example, 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, with that of 6-methylpurine and 2,6-dichloropurine.

Primary Example: 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine

This complex derivative features a bulky and electron-withdrawing nitrophenylsulfonyl group at the N9 position and a chloro group at the C6 position.

Experimental Details: The crystal structure was determined using single-crystal X-ray diffraction.[3]

  • Crystallization: Crystals were obtained by slow evaporation from a suitable solvent.

  • Data Collection: A colorless block-shaped crystal was used for data collection on an Oxford Diffraction Xcalibur Eos diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 293 K.[3]

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².[3]

Crystallographic Data and Key Structural Features:

Parameter6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine[3]
Chemical Formula C₁₁H₆ClN₅O₄S
Formula Weight 339.72 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 10.0055(3)
b (Å) 10.6931(5)
c (Å) 12.5378(5)
α (°) 93.692(3)
β (°) 97.136(3)
γ (°) 93.995(3)
Volume (ų) 1324.16(9)
Z 4
Calculated Density (g/cm³) 1.704

The asymmetric unit of this compound contains two independent molecules. The purine ring system is essentially planar. The benzene ring of the nitrophenylsulfonyl group is twisted with respect to the purine ring, with dihedral angles of 66.46(8)° and 85.77(9)° for the two independent molecules.[3][4] This significant twist is likely due to steric hindrance between the substituents.

The crystal packing is stabilized by a combination of intermolecular interactions, including π-π stacking between the purine and benzene rings of adjacent molecules, and C-H···O and C-H···N hydrogen bonds.[3][4] The presence of the chloro group also introduces the possibility of halogen bonding, which can further influence the crystal packing.

Comparator 1: 6-methylpurine

This derivative features a simple methyl group at the C6 position.

Crystallographic Data:

Parameter6-methylpurine
Chemical Formula C₆H₆N₄
Formula Weight 134.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.23
b (Å) 6.18
c (Å) 10.45
β (°) 115.9
Volume (ų) 594.1
Z 4
Calculated Density (g/cm³) 1.499

The crystal structure of 6-methylpurine is characterized by a network of N-H···N hydrogen bonds, forming chains of molecules. The methyl group, being relatively small and non-polar, primarily influences the local packing arrangement through van der Waals interactions. The overall packing is significantly different from that of the more complex 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, highlighting the dominant role of the bulky substituent in the latter.

Comparator 2: 2,6-dichloropurine

This purine derivative has chloro substituents at both the C2 and C6 positions.

Crystallographic Data:

Parameter2,6-dichloropurine[5]
Chemical Formula C₅H₂Cl₂N₄
Formula Weight 189.00 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.448(2)
b (Å) 12.454(3)
c (Å) 6.513(2)
β (°) 109.91(3)
Volume (ų) 644.6(3)
Z 4
Calculated Density (g/cm³) 1.948

The crystal structure of 2,6-dichloropurine is dominated by N-H···N hydrogen bonds, forming planar sheets of molecules. The chloro substituents play a crucial role in the crystal packing through Cl···Cl and C-H···Cl interactions. These halogen-involved interactions are a significant feature of the crystal structure and are absent in 6-methylpurine. The presence of two chloro atoms leads to a denser packing arrangement compared to 6-methylpurine.

Pillar 3: Visualizing the Structural Landscape

To better understand the workflow and the structural relationships, the following diagrams are provided.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Selection Crystal Selection Crystallization->Selection Mounting Crystal Mounting Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution (Direct Methods, Patterson, etc.) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure substituent_effects cluster_substituents Substituents cluster_interactions Dominant Intermolecular Interactions Purine_Core Purine Core HBond N-H···N Hydrogen Bonding Purine_Core->HBond H Hydrogen VdW van der Waals Forces H->VdW CH3 Methyl Group (van der Waals) CH3->VdW Cl Chloro Group (Halogen Bonding) Halogen Halogen Bonding Cl->Halogen Bulky_Group Bulky Substituent (Steric Hindrance, π-π stacking) PiPi π-π Stacking Bulky_Group->PiPi Crystal_Packing Crystal Packing (Overall Arrangement) Bulky_Group->Crystal_Packing Steric Effects HBond->Crystal_Packing VdW->Crystal_Packing Halogen->Crystal_Packing PiPi->Crystal_Packing

Caption: The influence of different substituents on the intermolecular interactions and crystal packing of purine derivatives.

Conclusion: From Atoms to Architecture

This comparative guide has demonstrated that the substitution pattern on a purine ring has a profound and predictable impact on its crystal structure. The introduction of a simple methyl group in 6-methylpurine leads to a structure dominated by hydrogen bonding and van der Waals interactions. In contrast, the chloro substituents in 2,6-dichloropurine introduce significant halogen bonding, resulting in a different packing motif. The complex substituent in 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine dictates a unique crystal packing through a combination of π-π stacking, hydrogen bonding, and steric effects.

For researchers in drug development, these insights are invaluable. The ability to anticipate how a particular substituent will influence the solid-state properties of a molecule can guide the design of new compounds with improved characteristics. A thorough understanding of crystal engineering principles, supported by detailed crystallographic analysis, is an essential component of modern pharmaceutical science. This guide serves as a foundational resource, encouraging a deeper appreciation for the intricate world of molecular architecture and its implications for the development of new therapeutics.

References

  • Wang, N.-Y., Deng, M., Xia, Y., & Yu, L.-T. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o687. [Link]

  • Wang, N.-Y., Deng, M., Xia, Y., & Yu, L.-T. (2011). 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. PubMed. [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-8-methyl-9H-purine. MySkinRecipes. Retrieved from [Link]

  • PubChem. (n.d.). 6-methylpurine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloropurine. PubChem. Retrieved from [Link]

  • Stondus, J., & Kant, R. (2022). Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. Chemical and Pharmaceutical Research, Issue 2, 1-14.
  • O'Malley, A. M., & Henderson, J. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2133-2155. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Waseda University. (2018).
  • CCP4. (2025, December 13). Solve a small-molecule structure. CCP4 wiki. Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 141-155. [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. Retrieved from [Link]

  • Phenix. (n.d.). Phenix. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 6-Chloro-8-Methyl-1H-Purine

[1] Executive Summary & Chemical Profile[1] This guide outlines the mandatory disposal protocols for 6-chloro-8-methyl-1H-purine (CAS: 3027-67-2).[1] As a halogenated purine derivative, this compound presents specific en...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

This guide outlines the mandatory disposal protocols for 6-chloro-8-methyl-1H-purine (CAS: 3027-67-2).[1] As a halogenated purine derivative, this compound presents specific environmental persistence risks and incineration requirements that differ from standard organic waste.[1]

Operational Directive: This material must be classified and handled as Halogenated Organic Waste . Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvent streams, as this significantly increases disposal costs and complicates downstream incineration processes.

Chemical Identification & Hazard Assessment

The following data dictates our safety and disposal logic.

PropertySpecification
Chemical Name 6-Chloro-8-methyl-1H-purine
CAS Number 3027-67-2
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Irritant / Harmful (Halogenated)
RCRA Status Non-listed (Process Waste); Treat as Hazardous
Hazard Codes (GHS)[1][2]
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Pre-Disposal Stabilization & Segregation[1]

Before this material enters the waste stream, it must be stabilized. The presence of the chlorine atom at the C6 position makes this molecule reactive toward nucleophiles.

A. Solid Waste (Pure Substance)[1][6]
  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids.[1]

  • Packaging: Place the solid in a clear, sealable polyethylene bag (secondary containment). Place this bag inside a rigid, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Label clearly as "Solid Waste - Halogenated Organics - Toxic."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • The Halogen Rule: If 6-chloro-8-methyl-1H-purine is dissolved in a solvent (e.g., DMSO, DMF, Methanol), the entire mixture is now Halogenated Solvent Waste .[1]

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable.[1] Mixing creates a larger volume of halogenated waste, which is significantly more expensive to incinerate (requires scrubbers for HCl gas).[1]

    • pH Check: Ensure the waste stream is neutral (pH 6-8). If the process involved acidic chlorination (e.g., POCl₃), quench carefully with bicarbonate before bottling.

Disposal Workflow (Cradle-to-Grave)

The following flowchart illustrates the decision logic for disposing of 6-chloro-8-methyl-1H-purine. This logic ensures compliance with EPA RCRA guidelines for "cradle-to-grave" waste tracking.[1]

DisposalWorkflow Start Waste Generation: 6-chloro-8-methyl-1H-purine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) Secondary Containment Solid->Bagging SolidLabel Label: Hazardous Waste (Toxic Solids) Bagging->SolidLabel Satellite Satellite Accumulation Area (Closed Container, Secondary Bin) SolidLabel->Satellite HalogenCheck Is solvent Halogenated? (DCM, Chloroform) OR Non-Halogenated (MeOH, DMSO)? Liquid->HalogenCheck HaloStream Stream A: Halogenated Waste (High BTU Incineration) HalogenCheck->HaloStream Contains Purine (Treat as Halogenated) HaloStream->Satellite Manifest EHS Pickup & Manifesting (RCRA Code Assignment) Satellite->Manifest Incineration Final Disposal: High-Temp Incineration Manifest->Incineration

Figure 1: Decision matrix for the segregation and disposal of halogenated purine waste.[1] Note that liquid solutions containing this compound default to the Halogenated Waste stream regardless of the solvent used.

Regulatory Compliance & Waste Coding

While 6-chloro-8-methyl-1H-purine is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be characterized based on its properties and the process generating it.[1]

RCRA Waste Codes

When filling out your hazardous waste manifest, apply the following logic:

  • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point < 60°C).[1]

  • Process Waste: If the waste does not fit a specific listing, it is often categorized under state-specific codes for "Halogenated Organic Solids/Liquids."[1]

  • Generator Status: Ensure your lab's accumulation does not exceed your generator status limits (VSQG, SQG, or LQG) to avoid fines.

Why Incineration? Halogenated organics must be incinerated at high temperatures (>1000°C) with specific residence times.[1] This prevents the formation of dioxins and furans, which can occur if chlorinated compounds are burned at lower temperatures or in open pits.

Emergency Procedures: Spill Contingency

In the event of a bench-top spill, immediate action is required to prevent particulate spread (inhalation hazard).[1]

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 particulate respirator (if powder is aerosolized).[1]

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area if a large amount (>10g) of powder is airborne.[1]

  • Dampen: Cover the spill with a paper towel dampened with water or PEG-400.[1] This prevents dust generation.[1][2][3][6]

  • Collect: Scoop the dampened material and paper towels into a wide-mouth jar.

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1]

  • Disposal: Label the debris jar as "Hazardous Waste: 6-chloro-8-methyl-1H-purine Debris" and move to the Satellite Accumulation Area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94844, 6-Chloro-9-methylpurine (Isomer Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-chloro-8-methyl-1H-purine

[1] Executive Safety Summary At a Glance: 6-chloro-8-methyl-1H-purine is a halogenated heterocyclic solid.[1] While invaluable as a pharmaceutical intermediate, its structural properties—specifically the chlorine substit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

At a Glance: 6-chloro-8-methyl-1H-purine is a halogenated heterocyclic solid.[1] While invaluable as a pharmaceutical intermediate, its structural properties—specifically the chlorine substituent—enhance its lipophilicity compared to non-halogenated purines, potentially increasing bioavailability and transdermal absorption rates.

Primary Hazards (GHS Classification):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]

  • Skin/Eye Irritation: Mechanical irritation from dust; potential chemical irritation upon solubilization.[1]

  • Target Organ Toxicity: Potential respiratory irritant if dust is inhaled.[1]

Core Directive: Treat all solid dust as a bioactive vector. Zero-skin-contact and containment of particulates are the primary safety objectives.[1][2]

The PPE Matrix: Causality & Selection

Standard "lab safety" advice is insufficient for intermediate synthesis. Below is the rationale for specific PPE choices based on the molecule's physicochemical properties.

PPE CategoryComponentSpecificationScientific Rationale (Causality)
Hand Protection Primary Glove Nitrile (0.11mm / 4 mil) Nitrile provides superior resistance to organic heterocycles compared to latex.
Secondary Glove Nitrile (Long Cuff) Double-gloving is mandatory. The outer glove acts as a sacrificial barrier. If the outer glove is splashed, the inner glove protects the skin during doffing.
Respiratory Engineering Control Class II Biosafety Cabinet or Fume Hood The solid is a fine powder. Static charge can cause particle dispersal.[1] Containment at the source is superior to wearable respirators.[1]
PPE (Fallback) N95 or P100 Respirator Only required if weighing outside a hood (not recommended).[1] P100 offers 99.97% filtration efficiency against solid particulates.[1]
Ocular Primary Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne dust.[1]
Body Primary Lab Coat (Cotton/Poly) Standard protection.[1] Ensure cuffs are tucked under the gauntlet of the outer glove.

Operational Protocol: Safe Handling Workflow

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during the transfer of the solid from the stock container to the balance.[1]

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance inside the fume hood. Chlorinated purines are often dry, crystalline solids prone to static fly-off.[1]

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a larger secondary glass jar.

    • Transfer the solid into the boat.[1]

    • Cap the secondary jar before removing it from the balance enclosure.

    • Why? This prevents any spilled granules from contaminating the lab bench during transport.[1]

B. Solubilization
  • Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO (Dimethyl sulfoxide) or DMF.

  • The DMSO Hazard: DMSO is a potent skin penetrant.[1] If 6-chloro-8-methyl-1H-purine is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the toxic payload directly through intact skin.[1]

  • Protocol: Never handle DMSO solutions of this compound with single gloves. Change outer gloves immediately upon any splash.[1]

C. Visualized Workflow (DOT Diagram)

HandlingWorkflow cluster_emergency Emergency Loop Start START: Handling Request RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess Donning Donning Sequence: 1. Inner Nitrile 2. Lab Coat 3. Outer Nitrile (Long Cuff) RiskAssess->Donning Weighing Weighing (Inside Hood): Use Secondary Containment Donning->Weighing Solubilization Solubilization (DMSO/DMF): High Permeation Risk! Weighing->Solubilization Dissolving Solid ExpUse Experimental Use Weighing->ExpUse Using Solid Directly Solubilization->ExpUse Spill Spill/Splash Event Solubilization->Spill If Splash Occurs Doffing Doffing Sequence: Remove Outer Gloves -> Wash Hands -> Remove Inner ExpUse->Doffing End END: Process Complete Doffing->End ChangeGloves Change Outer Gloves IMMEDIATELY Spill->ChangeGloves ChangeGloves->Doffing

Figure 1: Operational workflow emphasizing the critical risk point during solubilization with penetrating solvents.

Emergency Response & Decontamination

Scenario: Powder Spill on Bench

  • Do NOT sweep. Sweeping generates aerosols.[1]

  • Wet Wipe Method: Cover the powder with a paper towel dampened with Ethanol (70%) .[1] The alcohol helps wet the hydrophobic purine better than water, preventing dust formation.

  • Scoop & Dispose: Scoop up the damp material and place it in a solid hazardous waste container.

  • Final Wash: Wipe the surface with soap and water three times.[1]

Scenario: Skin Exposure

  • Solid: Brush off gently (do not rub), then wash with soap and water for 15 minutes.[1]

  • Solution (DMSO/DMF): Do not use ethanol to wash skin; it may enhance absorption.[1] Flush with copious amounts of water immediately.[3]

Waste Disposal Strategy

Disposal of halogenated heterocycles requires strict segregation from general organic waste due to the formation of toxic byproducts (dioxins/furans) if incinerated incorrectly.[1]

Disposal Decision Tree:

DisposalTree Waste Waste Generation TypeCheck Is it Solid or Liquid? Waste->TypeCheck SolidPath Solid Waste (Powder, Contaminated Wipes) TypeCheck->SolidPath LiquidPath Liquid Waste TypeCheck->LiquidPath BinSolid Stream C: Solid Hazardous Waste (Double Bagged) SolidPath->BinSolid Label: Toxic Solid HalogenCheck Contains >1% Halogens? (Chlorine/Bromine) LiquidPath->HalogenCheck BinGreen Stream A: Halogenated Organic (Green Label/Tag) *High Temp Incineration* HalogenCheck->BinGreen Yes (e.g., DCM, Chloroform mix) BinRed Stream B: Non-Halogenated (Red Label/Tag) *Fuels Blending* HalogenCheck->BinRed No (e.g., Pure Ethanol/Acetone)

Figure 2: Waste segregation logic. 6-chloro-8-methyl-1H-purine solutions must typically go to the Halogenated Waste stream.[1]

References

  • National Institutes of Health (NIH) - PubChem. 6-Chloropurine Compound Summary (Structural Analog Safety Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.